molecular formula C8H16ClN B1525944 1-Azaspiro[3.5]nonane hydrochloride CAS No. 1354949-35-1

1-Azaspiro[3.5]nonane hydrochloride

Cat. No.: B1525944
CAS No.: 1354949-35-1
M. Wt: 161.67 g/mol
InChI Key: GPWATQMKTRHHTG-UHFFFAOYSA-N
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Description

1-Azaspiro[3.5]nonane hydrochloride is a valuable spirocyclic amine building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional scaffold provides high structural diversity and is frequently employed to explore structure-activity relationships (SAR) in lead optimization programs . The spiro[3.5]nonane framework serves as a versatile core for developing novel therapeutics, with research applications spanning the development of inhibitors for challenging biological targets. For instance, advanced spiro-piperidine analogues have been designed to target the catalytic SET domain of the ASH1L protein, a histone methyltransferase implicated in acute leukemia . Furthermore, azaspiro compounds of this class are integral to the synthesis of more complex molecules investigated for a range of pharmacological activities, as evidenced by their inclusion in patented compound libraries . This compound's unique geometry and physicochemical properties make it a prominent structure for creating new chemical probes and potential therapeutics.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-4-8(5-3-1)6-7-9-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWATQMKTRHHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-35-1
Record name 1-azaspiro[3.5]nonane hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Azaspiro[3.5]nonane hydrochloride, a notable member of the azaspirocyclic family of compounds. While specific experimental data for this particular hydrochloride salt is not extensively available in public literature, this guide synthesizes information on the free base and related azaspiro[3.5]nonane isomers and derivatives to present a detailed profile. The document covers the core physicochemical properties, outlines a representative synthetic route and analytical characterization workflow, discusses its significance in medicinal chemistry, and provides essential safety and handling information. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the utility of this unique molecular scaffold.

Introduction to the Azaspiro[3.5]nonane Scaffold

Azaspirocycles, characterized by a spirocyclic ring system containing at least one nitrogen atom, have emerged as crucial building blocks in modern medicinal chemistry. Their rigid, three-dimensional structures offer distinct advantages over simpler cyclic or linear amines, often leading to improved metabolic stability, aqueous solubility, and binding affinity to biological targets. The 1-Azaspiro[3.5]nonane core, featuring a four-membered azetidine ring fused to a cyclohexane ring at a quaternary carbon, represents a valuable scaffold for the design of novel therapeutic agents. The hydrochloride salt of this amine is typically prepared to enhance its stability and solubility in aqueous media for research and pharmaceutical applications.

Physicochemical Properties of 1-Azaspiro[3.5]nonane and its Hydrochloride Salt

Detailed experimental data for this compound is limited. However, the properties of the free base are known, and predictions for the hydrochloride salt can be made based on related compounds.

Property1-Azaspiro[3.5]nonane (Free Base)This compound (Predicted/Estimated)Data Source
CAS Number 13374-55-5Not available[1]
Molecular Formula C₈H₁₅NC₈H₁₆ClN[1]
Molecular Weight 125.21 g/mol 161.67 g/mol [1]
Appearance Colorless LiquidWhite to off-white solid[1] (Free Base)
Melting Point Not available> 200 °C (decomposition likely)Estimated
Boiling Point Not availableNot applicable
Solubility Soluble in organic solventsSoluble in water and polar protic solvents (e.g., methanol, ethanol)General knowledge
pKa Not available~9-10Estimated

Synthesis and Characterization

A plausible synthetic route to this compound is outlined below, based on established methodologies for constructing spirocyclic amines.

Synthetic Pathway

Synthesis of this compound start Cyclohexanone step1 Wittig Reaction (e.g., (EtO)2P(O)CH2CO2Et, NaH) start->step1 intermediate1 Ethyl 2-(cyclohexylidene)acetate step1->intermediate1 step2 Michael Addition (e.g., Benzylamine) intermediate1->step2 intermediate2 Ethyl 2-(1-(benzylaminomethyl)cyclohexyl)acetate step2->intermediate2 step3 Dieckmann Condensation (e.g., NaOEt) intermediate2->step3 intermediate3 1-Benzyl-1-azaspiro[3.5]nonan-2-one step3->intermediate3 step4 Reduction (e.g., LiAlH4) intermediate3->step4 intermediate4 1-Benzyl-1-azaspiro[3.5]nonane step4->intermediate4 step5 Debenzylation (e.g., H2, Pd/C) intermediate4->step5 free_base 1-Azaspiro[3.5]nonane step5->free_base step6 Salt Formation (e.g., HCl in Ether) free_base->step6 product 1-Azaspiro[3.5]nonane Hydrochloride step6->product

A plausible synthetic route to this compound.
Experimental Protocol: Salt Formation
  • Dissolve the purified 1-Azaspiro[3.5]nonane free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of a solution of hydrogen chloride in a compatible solvent (e.g., 2 M HCl in diethyl ether) with stirring.

  • A precipitate of this compound should form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold, anhydrous solvent.

  • Dry the product under vacuum to yield the final hydrochloride salt.

Analytical Characterization Workflow

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude_Product Crude 1-Azaspiro[3.5]nonane HCl Recrystallization Recrystallization Crude_Product->Recrystallization NMR ¹H and ¹³C NMR Recrystallization->NMR IR FT-IR Spectroscopy Recrystallization->IR MS Mass Spectrometry (HRMS) Recrystallization->MS Purity Purity Analysis (e.g., HPLC, Elemental Analysis) Recrystallization->Purity

Standard analytical workflow for this compound.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show broad signals for the protons on the carbons adjacent to the nitrogen due to proton exchange with the ammonium proton. The cyclohexane and azetidine ring protons would appear as complex multiplets in the aliphatic region. The N-H proton would likely appear as a broad singlet downfield.

    • ¹³C NMR : The carbon NMR spectrum would show distinct signals for the eight carbon atoms of the spirocyclic core. The chemical shifts would be influenced by the proximity to the electron-withdrawing ammonium group.

  • Infrared (IR) Spectroscopy : The IR spectrum should exhibit a broad absorption band in the region of 2400-3200 cm⁻¹, which is characteristic of the N-H stretching vibration of an ammonium salt. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass for the protonated free base [C₈H₁₅N + H]⁺ would be observed.

Significance in Drug Discovery and Medicinal Chemistry

The azaspiro[3.5]nonane scaffold is of significant interest in drug discovery due to its structural rigidity and novelty. It can be considered a bioisosteric replacement for more common cyclic amines like piperidine. This substitution can lead to several advantages:

  • Improved Physicochemical Properties : The three-dimensional nature of the spirocycle can disrupt planarity and reduce intermolecular interactions, potentially leading to improved solubility and reduced melting points compared to flatter aromatic systems.

  • Enhanced Metabolic Stability : The quaternary spirocyclic carbon can block sites of metabolic oxidation, leading to a longer in vivo half-life of a drug candidate.

  • Novelty and Patentability : The use of less common scaffolds like 1-azaspiro[3.5]nonane can provide a pathway to novel chemical entities with new intellectual property.

While specific applications of 1-Azaspiro[3.5]nonane are not widely reported, related azaspirocycles have been incorporated into a range of biologically active molecules, including antagonists for various receptors and enzyme inhibitors. For instance, derivatives of azaspiro[4.4]nonane have shown potent antiproliferative activities against cancer cells and have been investigated as inhibitors of the hepatitis C virus.[2]

Safety and Handling

Based on the safety data for related azaspiro[3.5]nonane hydrochlorides, this compound should be handled with care in a well-ventilated area.[3]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Inhalation : Avoid breathing dust. May cause respiratory irritation.

  • Skin Contact : May cause skin irritation. In case of contact, wash with soap and water.

  • Eye Contact : May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

  • Ingestion : May be harmful if swallowed.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its rigid, three-dimensional structure offers advantages in drug design, including the potential for improved metabolic stability and binding affinity. While specific experimental data for this compound is not extensively documented, this guide provides a comprehensive overview based on the properties of the free base and related analogs. Further research into the synthesis and biological evaluation of derivatives of 1-Azaspiro[3.5]nonane is warranted to fully explore its potential in medicinal chemistry.

References

  • LEAPChem. 5-Azaspiro[3.5]nonane hydrochloride. BuyersGuideChem. Accessed January 27, 2026. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 121553451, 5-Azaspiro[3.5]nonan-8-one hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73554305, 6-Oxa-2-azaspiro(3.5)nonane hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20277171, 7-Azaspiro(3.5)nonane. [Link]

  • PubChemLite. 7-thia-1-azaspiro[3.5]nonane hydrochloride (C7H13NS). [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ACS Omega. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. [Link]

  • BuyersGuideChem. 5-Azaspiro[3.5]nonane hydrochloride | 1419101-47-5. [Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • BuyersGuideChem. 6-Azaspiro[3.5]nonane hydrochloride suppliers and producers. [Link]

  • BuyersGuideChem. 6-Oxa-2-azaspiro[3.5]nonane hydrochloride | 1359656-29-3. [Link]

  • PubChemLite. 1-oxa-6-azaspiro[3.5]nonane (C7H13NO). [Link]

  • ContaminantDB. 1H NMR Spectrum (CHEM022801). [Link]

  • GNPS Library. Spectrum CCMSLIB00004692614. [Link]

Sources

Physicochemical properties of 1-Azaspiro[3.5]nonane HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Azaspiro[3.5]nonane HCl: Implications for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Azaspiro[3.5]nonane hydrochloride. In the landscape of modern drug discovery, there is a continuous demand for novel molecular scaffolds that offer improved three-dimensionality and physicochemical properties. Spirocyclic systems, particularly azaspirocycles, have emerged as a promising class of compounds that can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability when compared to their non-spirocyclic counterparts.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the key physicochemical parameters of 1-Azaspiro[3.5]nonane HCl, the methodologies for their determination, and their implications for drug design and development. Due to the limited availability of experimental data for this specific molecule, this guide combines established analytical protocols with computationally predicted data to provide a thorough profile.

Introduction

The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

The drive to escape from "flatland" in medicinal chemistry has led to an increased focus on molecules with a higher fraction of sp³-hybridized carbons (Fsp³).[1] A higher Fsp³ count often correlates with improved clinical success, which is attributed to the ability of three-dimensional structures to form more specific and effective interactions with biological targets.[1] Spirocycles, which are characterized by two rings connected by a single common atom, are inherently three-dimensional structures.[2]

The incorporation of spirocyclic scaffolds into drug candidates has been shown to modulate key physicochemical properties favorably. Specifically, azaspirocycles often lead to:

  • Increased aqueous solubility: The non-planar geometry can disrupt crystal lattice packing, leading to improved solubility.[2]

  • Decreased lipophilicity: The rigid, compact nature of spirocycles can lead to a lower octanol/water partition coefficient (LogP) compared to more flexible, linear analogues.[2]

  • Improved metabolic stability: The spirocyclic core can shield adjacent chemical bonds from metabolic enzymes, reducing the rate of degradation.[2]

These attributes make azaspirocycles valuable building blocks in the design of novel therapeutics with optimized pharmacokinetic profiles.[2][3][4][5]

1-Azaspiro[3.5]nonane HCl: A Novel Scaffold of Interest

1-Azaspiro[3.5]nonane is a specific isomer within the azaspiro[3.5]nonane family, featuring a four-membered azetidine ring fused to a six-membered cyclohexane ring at the carbon adjacent to the nitrogen. This structure presents a unique conformational rigidity and vectoral projection of substituents that can be exploited in drug design. The hydrochloride salt is of particular interest for pharmaceutical development due to the potential for enhanced solubility and stability.

This guide will delve into the critical physicochemical properties of this scaffold, providing both the theoretical importance and the practical methodologies for their assessment.

Core Physicochemical Properties and Their Determination

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The following sections detail the key properties of 1-Azaspiro[3.5]nonane HCl, including the significance of each property and the standard protocols for their experimental determination.

Molecular Identity and Structure
  • Chemical Name: this compound

  • Free Base CAS Number: 13374-55-5

  • Molecular Formula (HCl Salt): C₈H₁₆ClN

  • Molecular Weight (HCl Salt): 161.67 g/mol

  • Canonical SMILES (Free Base): C1CCC2(CC1)CCNC2

  • InChI (Free Base): InChI=1S/C8H15N/c1-2-4-8(5-3-1)6-7-9-8/h9H,1-7H2

Physicochemical Characterization Workflow

Below is a generalized workflow for the physicochemical characterization of a novel chemical entity like 1-Azaspiro[3.5]nonane HCl.

G cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Data Analysis & Application A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Melting Point (OECD 102) B->C Characterize D pKa (OECD 112) B->D Characterize E LogP/LogD (OECD 117) B->E Characterize F Aqueous Solubility (OECD 105) B->F Characterize G Drug-Likeness Assessment (Lipinski's Rule of 5) C->G D->G E->G F->G H Structure-Property Relationship Analysis G->H I Inform Lead Optimization H->I

Caption: Generalized workflow for physicochemical characterization.

Melting Point

2.2.1. Importance in Drug Development The melting point is a crucial indicator of a compound's purity and is influenced by the strength of the crystal lattice. A sharp melting range typically signifies high purity. For drug development, the melting point affects solubility, dissolution rate, and stability, all of which are critical for formulation and bioavailability.

2.2.2. Experimental Protocol: OECD Guideline 102 (Capillary Method) This protocol outlines the determination of the melting point using the capillary tube method, a widely accepted standard.

Principle: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance transitions from a solid to a liquid is observed and recorded.

Apparatus:

  • Melting point apparatus with a heating block and a means of controlled heating.

  • Capillary tubes (one end sealed).

  • Thermometer calibrated to a traceable standard.

  • Sample pulverizing equipment (e.g., mortar and pestle).

Procedure:

  • Sample Preparation: The test substance is finely powdered and dried.

  • Capillary Loading: The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample to a height of 2-4 mm.

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rapid rate initially to a temperature about 10°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute.

    • The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded as the melting range.

  • Replicates: The determination should be performed in triplicate.

2.2.3. Data for 1-Azaspiro[3.5]nonane HCl No experimental melting point data is currently available in the public domain for 1-Azaspiro[3.5]nonane HCl. It is expected to be a crystalline solid with a relatively high melting point, characteristic of amine hydrochloride salts.

Acid Dissociation Constant (pKa)

2.3.1. Importance in Drug Development The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For an amine like 1-Azaspiro[3.5]nonane, the pKa of its conjugate acid determines its charge state at different physiological pH values. This is critical as the ionization state affects solubility, membrane permeability, and receptor binding. Generally, the charged form is more water-soluble, while the neutral form is more lipid-soluble and thus more likely to cross cell membranes via passive diffusion.

2.3.2. Experimental Protocol: OECD Guideline 112 (Titration Method) This protocol describes the determination of the pKa value by potentiometric titration.

Principle: A solution of the substance is titrated with a strong acid or base. The pH is measured after each addition of titrant, and the resulting titration curve is used to determine the pKa.

Apparatus:

  • pH meter with a glass electrode, calibrated with at least two standard buffer solutions.

  • Temperature-controlled titration vessel.

  • Calibrated burette or automatic titrator.

  • Magnetic stirrer.

Procedure:

  • Solution Preparation: A solution of the test substance (as the free base or hydrochloride salt) of known concentration is prepared in water, typically at a concentration of 0.01 M.

  • Titration:

    • The solution is placed in the temperature-controlled vessel and stirred.

    • For the hydrochloride salt, the solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis:

    • A titration curve (pH vs. volume of titrant added) is plotted.

    • The pKa is the pH at the half-equivalence point (the point at which half of the substance has been neutralized).

  • Replicates: The determination should be performed in triplicate.

2.3.3. Data for 1-Azaspiro[3.5]nonane (Predicted) and Implications for the HCl Salt

  • Predicted pKa (most basic): ~10.5 - 11.5 (This is a typical range for secondary amines in similar cyclic systems, predicted using cheminformatics software).

This predicted pKa indicates that at physiological pH (7.4), 1-Azaspiro[3.5]nonane will be predominantly in its protonated, positively charged form. The hydrochloride salt is formed by the reaction of the basic nitrogen with hydrochloric acid. In solution, it will exist as the protonated azaspirocycle and a chloride counter-ion.

Ionization State of 1-Azaspiro[3.5]nonane vs. pH

G A pH < pKa (~11) Predominantly Protonated (C₈H₁₆N⁺) Water Soluble C pH = 7.4 (Physiological) Almost Entirely Protonated A->C Dominant form in the body B pH > pKa (~11) Predominantly Neutral (C₈H₁₅N) Lipid Soluble

Caption: Relationship between pH and ionization state.

Lipophilicity (LogP/LogD)

2.4.1. Importance in Drug Development Lipophilicity is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule between octanol and water.

  • LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable molecule like 1-Azaspiro[3.5]nonane, LogD is pH-dependent.

Optimal lipophilicity is crucial; too high can lead to poor solubility and high metabolic clearance, while too low can hinder membrane permeability.

2.4.2. Experimental Protocol: OECD Guideline 117 (HPLC Method) This protocol describes the estimation of the n-octanol/water partition coefficient using High-Performance Liquid Chromatography (HPLC).

Principle: The retention time of the test substance on a reversed-phase HPLC column is measured. This retention time is correlated with the known LogP values of a series of reference compounds, allowing for the calculation of the LogP of the test substance.

Apparatus:

  • HPLC system with a pump, injection valve, and UV detector.

  • Reversed-phase HPLC column (e.g., C18).

  • Data acquisition system.

Procedure:

  • Mobile Phase: A mixture of methanol and water is typically used.

  • Reference Compounds: A series of well-characterized compounds with known LogP values are selected.

  • Calibration:

    • Each reference compound is injected, and its retention time is recorded.

    • A calibration graph of log k (logarithm of the capacity factor, derived from the retention time) versus the known LogP values is plotted.

  • Measurement:

    • The test substance is injected under the same conditions, and its retention time is measured.

    • The log k of the test substance is calculated from its retention time.

  • LogP Determination: The LogP of the test substance is determined by interpolation from the calibration graph.

2.4.3. Data for 1-Azaspiro[3.5]nonane (Predicted)

  • Predicted LogP (for free base): 1.5 - 2.0 (Predicted using cheminformatics software).

This moderate LogP value suggests that the neutral form of 1-Azaspiro[3.5]nonane has a good balance of properties for membrane permeability. At physiological pH (7.4), where the molecule is mostly ionized, the LogD value will be significantly lower than the LogP, indicating higher aqueous solubility.

Aqueous Solubility

2.5.1. Importance in Drug Development Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for distribution in the blood. Poor solubility is a major hurdle in drug development, often leading to low bioavailability. The hydrochloride salt of a basic compound is typically synthesized to improve its aqueous solubility.

2.5.2. Experimental Protocol: OECD Guideline 105 (Flask Method) This protocol describes the determination of water solubility by the flask method.

Principle: An excess of the test substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

  • Shaking flask or stirrer.

  • Constant temperature water bath.

  • Centrifuge.

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).

Procedure:

  • Equilibration:

    • An amount of the test substance in excess of its expected solubility is added to a known volume of water in a flask.

    • The flask is agitated in a constant temperature bath (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The mixture is allowed to stand to let undissolved solid settle. The saturated solution is then centrifuged to remove any suspended particles.

  • Analysis: A sample of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved substance is determined using a validated analytical method.

  • Replicates: The determination should be performed in triplicate.

Aqueous Solubility Determination Workflow (Flask Method)

G A Add excess solid to water B Equilibrate with shaking at constant temperature A->B C Centrifuge to separate undissolved solid B->C D Sample clear supernatant C->D E Analyze concentration (e.g., HPLC) D->E F Calculate solubility E->F

Caption: Workflow for solubility determination via the flask method.

2.5.3. Data for 1-Azaspiro[3.5]nonane (Predicted) and Implications for the HCl Salt

  • Predicted Aqueous Solubility (LogS for free base): -2.5 to -3.0 (This corresponds to a solubility in the range of approximately 10-30 mg/L).

The predicted low aqueous solubility of the free base highlights the necessity of using a salt form for pharmaceutical applications. The hydrochloride salt, being highly ionized in water, is expected to have significantly higher aqueous solubility, likely in the g/L range, which would be much more favorable for drug development.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of 1-Azaspiro[3.5]nonane and its hydrochloride salt. It is important to note that the quantitative values for melting point, pKa, LogP, and solubility are based on computational predictions due to the absence of published experimental data.

Property1-Azaspiro[3.5]nonane (Free Base)1-Azaspiro[3.5]nonane HClSignificance in Drug Development
Molecular Formula C₈H₁₅NC₈H₁₆ClNDefines the elemental composition and molecular weight.
Molecular Weight 125.21 g/mol 161.67 g/mol Influences diffusion and permeability; a component of Lipinski's Rule of 5.
Melting Point Not available (Predicted to be a liquid or low-melting solid)Not available (Predicted to be a crystalline solid)Indicator of purity and lattice energy; affects dissolution and stability.
pKa (of conjugate acid) ~10.5 - 11.5 (Predicted)~10.5 - 11.5 (Predicted)Determines the ionization state at physiological pH, impacting solubility and permeability.
LogP 1.5 - 2.0 (Predicted)N/AMeasures lipophilicity of the neutral form, crucial for membrane transport.
Aqueous Solubility Low (Predicted LogS -2.5 to -3.0)High (Expected)Essential for absorption and bioavailability; salt formation enhances this property.

Implications for Drug Development

Drug-Likeness Assessment (Lipinski's Rule of Five)

Lipinski's Rule of Five is a guideline to evaluate the druglikeness of a compound and its potential for oral bioavailability.[6][7][8][9] Let's assess the free base of 1-Azaspiro[3.5]nonane against these criteria:

  • Molecular Weight: 125.21 g/mol (< 500) - Pass

  • LogP: ~1.5 - 2.0 (< 5) - Pass

  • Hydrogen Bond Donors: 1 (the N-H group) (< 5) - Pass

  • Hydrogen Bond Acceptors: 1 (the N atom) (< 10) - Pass

Based on these predictions, the 1-Azaspiro[3.5]nonane scaffold fully complies with Lipinski's Rule of Five, suggesting it possesses a favorable profile for development as an orally administered drug.

Structure-Property Relationships of the Azaspiro[3.5]nonane Scaffold

The 1-Azaspiro[3.5]nonane scaffold offers several advantageous structure-property relationships:

  • Rigidity and Vector Control: The spirocyclic nature locks the conformation of the two rings, providing well-defined exit vectors for substituents. This can lead to improved potency and selectivity for a biological target.

  • Modulation of Basicity: The pKa of the azetidine nitrogen can be fine-tuned by substituents on the cyclohexane ring, allowing for precise control over the ionization state.

  • Escape from Flatland: The inherent three-dimensionality of the scaffold is a significant advantage over flat, aromatic systems, potentially leading to better target engagement and improved ADME properties.[1]

Conclusion

1-Azaspiro[3.5]nonane HCl represents a promising, three-dimensional scaffold for medicinal chemistry. Based on computational predictions, it exhibits physicochemical properties that are highly favorable for drug development, including a low molecular weight, optimal lipophilicity, and compliance with Lipinski's Rule of Five. The basic nitrogen provides a handle for forming a hydrochloride salt, which is expected to confer high aqueous solubility, a critical attribute for bioavailability. While experimental validation of these properties is essential, the theoretical and predictive data presented in this guide strongly support the potential of the 1-Azaspiro[3.5]nonane scaffold as a valuable building block for the next generation of therapeutics. The detailed experimental protocols provided herein, based on OECD guidelines, offer a clear path for the empirical characterization of this and similar novel compounds.

References

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. Available at: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at: [Link]

  • Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 1-36. Available at: [Link]

  • Lecomte, M., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(8), 887-890. Available at: [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. Available at: [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1, Test No. 102: Melting Point/Melting Range. OECD Publishing. Available at: [Link]

  • OECD. (1981). OECD Guideline for the Testing of Chemicals, Section 1, Test No. 112: Dissociation Constants in Water. OECD Publishing. Available at: [Link]

  • Caron, G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 529-543. Available at: [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • ChemAxon. (n.d.). Chemicalize. ChemAxon Website. Available at: [Link]

  • Daina, A., & Zoete, V. (2017). SwissADME a web tool to support pharmacokinetic optimization for drug discovery. YouTube. Available at: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences Website. Available at: [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(7), 1567-1580. Available at: [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. Available at: [Link]

  • Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-41. Available at: [Link]

  • ChemAxon. (n.d.). Marvin - Chemical Drawing Software. ChemAxon Website. Available at: [Link]

  • Lecture Notes. (2023). Lipinski rule of five. Author. Available at: [Link]

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A Technical Guide to Azaspiro[3.5]nonane Derivatives: Navigating Isomeric Complexity in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azaspiro[3.5]nonane scaffold, a unique three-dimensional bicyclic system, has garnered significant attention in medicinal chemistry. Its rigid structure and novel exit vectors offer a compelling alternative to more traditional saturated heterocycles like piperidine, potentially leading to improved physicochemical properties and novel intellectual property. However, the term "1-Azaspiro[3.5]nonane hydrochloride" is ambiguous and can refer to several positional isomers, each with distinct chemical characteristics and synthetic pathways. This guide provides a detailed overview of the key isomers, their respective identifiers, and their relevance in modern drug development, empowering researchers to make informed decisions in their discovery programs.

The Importance of Isomeric Specificity

The precise placement of the nitrogen atom within the spirocyclic framework fundamentally alters the molecule's spatial arrangement, polarity, and synthetic accessibility. Consequently, a general inquiry for "this compound" necessitates a careful examination of the known and commercially available isomers to ensure the selection of the appropriate building block for a given research objective.

Core Isomers and Their Derivatives: A Comparative Overview

Below is a summary of the key azaspiro[3.5]nonane isomers and their hydrochloride salts, highlighting their unique identifiers and structural features.

1-Azaspiro[3.5]nonane

The parent structure where the nitrogen atom is at the spirocyclic junction.

  • CAS Number (Free Base): 13374-55-5

  • Molecular Formula: C₈H₁₅N

  • Molecular Weight: 125.21 g/mol

Structure:

Caption: Chemical structure of 1-Azaspiro[3.5]nonane.

While the free base is documented, sourcing of its hydrochloride salt may require custom synthesis.

2-Azaspiro[3.5]nonane Hydrochloride

This isomer features the nitrogen atom in the five-membered ring.

  • CAS Number: 1303968-07-1[1]

  • Molecular Formula: C₈H₁₆ClN[1]

  • Molecular Weight: 161.67 g/mol [1]

Structure:

Caption: Chemical structure of 2-Azaspiro[3.5]nonane Hydrochloride.

7-Azaspiro[3.5]nonane Hydrochloride

In this isomer, the nitrogen is located in the six-membered ring. This scaffold has been incorporated into clinical candidates, such as the Bcl-2 inhibitor sonrotoclax (BGB-11417), highlighting its importance in drug discovery.[2]

  • CAS Number: 1414885-16-7

  • Molecular Formula: C₈H₁₆ClN

  • Molecular Weight: 161.67 g/mol

Structure:

Caption: Chemical structure of 7-Azaspiro[3.5]nonane Hydrochloride.

Functionalized Derivatives

Beyond the parent scaffolds, a variety of functionalized derivatives are available, offering handles for further chemical modification. An example is:

  • 5-Azaspiro[3.5]nonan-8-one hydrochloride

    • CAS Number: 1909325-30-9[3]

    • Molecular Formula: C₈H₁₄ClNO[3]

    • Molecular Weight: 175.65 g/mol [3]

Synthetic Strategies: A Brief Overview

The synthesis of azaspirocycles often involves multi-step sequences. For instance, the synthesis of 7-oxo-2-azaspiro[3.5]nonane has been achieved through a two-step cyclization process.[4] A general workflow for such syntheses can be visualized as follows:

Synthesis_Workflow Starting_Materials Acyclic Precursors First_Cyclization First Cyclization (e.g., via alkylation) Starting_Materials->First_Cyclization Intermediate Monocyclic Intermediate First_Cyclization->Intermediate Second_Cyclization Second Cyclization (e.g., reductive amination) Intermediate->Second_Cyclization Azaspirocycle_Core Azaspiro[3.5]nonane Core Second_Cyclization->Azaspirocycle_Core Salt_Formation Salt Formation (e.g., with HCl) Azaspirocycle_Core->Salt_Formation Final_Product Azaspiro[3.5]nonane HCl Salt_Formation->Final_Product

Caption: Generalized synthetic workflow for azaspiro[3.5]nonane derivatives.

Applications in Drug Discovery

Azaspirocycles are increasingly utilized as bioisosteres for common motifs like piperidines and morpholines. Their rigid, three-dimensional nature can lead to several advantages:

  • Improved Potency and Selectivity: The defined exit vectors of spirocycles can allow for more precise interactions with protein binding pockets.[2]

  • Favorable Physicochemical Properties: The high sp³ character of these scaffolds often translates to better solubility and metabolic stability.[5]

  • Novel Chemical Space: The use of azaspirocycles can help move drug candidates into new intellectual property space.

The incorporation of a 7-azaspiro[3.5]nonane linker in the next-generation Bcl-2 inhibitor sonrotoclax (BGB-11417) is a prime example of the successful application of this scaffold, contributing to its enhanced potency and selectivity.[2]

Conclusion and Path Forward

The diverse family of azaspiro[3.5]nonane isomers presents a rich toolkit for medicinal chemists. The critical first step for any research program is the precise identification of the desired isomer. This guide provides the foundational information to navigate this choice.

To receive a more in-depth technical guide on a specific isomer, please specify the CAS number of interest. A detailed whitepaper can then be generated, covering:

  • Detailed, step-by-step synthetic protocols.

  • In-depth analysis of physicochemical properties.

  • A comprehensive review of its application in medicinal chemistry, with case studies.

  • Strategies for further functionalization.

References

Sources

A Technical Guide to the Spectral Characteristics of 1-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azaspiro[3.5]nonane hydrochloride is a spirocyclic saturated heterocycle of significant interest in medicinal chemistry and drug discovery due to its presence as a core scaffold in a variety of biologically active molecules. This guide provides an in-depth analysis of its key spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As experimental spectra for this specific compound are not widely available in public databases, this document utilizes high-quality predicted data to serve as a foundational reference. The interpretation of these spectra is discussed in detail, offering insights into the structural features of the molecule. Furthermore, this guide outlines standardized protocols for the experimental acquisition of such spectral data, ensuring a self-validating system for researchers.

Introduction: The Significance of this compound

Spirocyclic systems, where two rings share a single atom, have garnered considerable attention in modern drug design. The rigid, three-dimensional architecture of these scaffolds can lead to improved binding affinity and selectivity for biological targets, as well as enhanced metabolic stability compared to their linear or simpler cyclic counterparts. 1-Azaspiro[3.5]nonane, as a key building block, offers a unique conformational profile that is increasingly being explored in the synthesis of novel therapeutics.

The hydrochloride salt form is often preferred in drug development for its improved solubility and stability. A thorough understanding of the spectral properties of this compound is therefore crucial for its unambiguous identification, purity assessment, and structural elucidation in various stages of research and development. This guide aims to provide a comprehensive spectral data sheet and its interpretation to aid scientists in this endeavor.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as depicted in the following diagram. The spirocyclic system consists of a four-membered azetidine ring and a six-membered cyclohexane ring, sharing the quaternary carbon C4.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[1] For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom. The predicted NMR data presented here were generated using reputable online prediction software.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the azetidine and cyclohexane rings. The presence of the positively charged nitrogen atom in the hydrochloride salt will cause a significant downfield shift for adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H on N1~9.0 - 11.0Broad singlet2H
H on C2, C3~3.5 - 4.0Multiplet4H
H on C5, C9~1.8 - 2.2Multiplet4H
H on C6, C8~1.5 - 1.8Multiplet4H
H on C7~1.3 - 1.6Multiplet2H

Interpretation:

  • N-H Protons: The two protons on the nitrogen atom are expected to be significantly deshielded due to the positive charge, appearing as a broad singlet in the downfield region. The broadness is a result of rapid exchange with trace amounts of water and quadrupolar broadening from the nitrogen atom.

  • Azetidine Protons (C2, C3): The protons on the carbons adjacent to the nitrogen (C2 and C3) are also deshielded and are predicted to appear as a multiplet.

  • Cyclohexane Protons (C5, C6, C7, C8, C9): The protons on the cyclohexane ring will appear as a series of overlapping multiplets in the aliphatic region. The protons on the carbons alpha to the spiro center (C5 and C9) are expected to be slightly downfield compared to the other cyclohexane protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C4 (spiro)~60 - 70
C2, C3~45 - 55
C5, C9~30 - 40
C6, C8~20 - 30
C7~15 - 25

Interpretation:

  • Spiro Carbon (C4): The quaternary spiro carbon is expected to have a distinct chemical shift, typically in the range of 60-70 ppm.

  • Azetidine Carbons (C2, C3): The carbons of the azetidine ring bonded to the nitrogen will be deshielded and appear downfield.

  • Cyclohexane Carbons (C5, C6, C7, C8, C9): The carbons of the cyclohexane ring will appear in the typical aliphatic region. The carbons closer to the spiro center may experience slightly different electronic effects.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying functional groups within a molecule. For this compound, the IR spectrum is characterized by the presence of N-H stretches from the ammonium salt and C-H and C-N vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Ammonium)3200 - 2700Strong, Broad
C-H Stretch (Aliphatic)2950 - 2850Strong
N-H Bend (Ammonium)1600 - 1500Medium
C-N Stretch1250 - 1020Medium

Interpretation:

  • N-H Stretching: The most prominent feature in the IR spectrum of an amine hydrochloride salt is the strong, broad absorption band in the 3200-2700 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium group.[2] This broadness is due to hydrogen bonding.

  • C-H Stretching: The sharp, strong peaks in the 2950-2850 cm⁻¹ range are attributed to the C-H stretching vibrations of the methylene groups in the azetidine and cyclohexane rings.

  • N-H Bending: The medium intensity band between 1600-1500 cm⁻¹ corresponds to the N-H bending (scissoring) vibration of the ammonium group.[3]

  • C-N Stretching: The C-N stretching vibration is expected to appear in the fingerprint region, typically between 1250-1020 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.[1] For this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would show the molecular ion of the free base after the loss of HCl.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 1-Azaspiro[3.5]nonane

IonPredicted m/zInterpretation
[M+H]⁺126.13Molecular ion of the free base protonated
[M]⁺125.12Molecular ion of the free base
Fragments< 125Resulting from the cleavage of the rings

Interpretation:

  • Molecular Ion: The molecular weight of the free base, 1-Azaspiro[3.5]nonane (C₈H₁₅N), is approximately 125.21 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 126.13 would likely be the base peak.

  • Fragmentation Pattern: The fragmentation of spirocyclic amines can be complex. Common fragmentation pathways involve the cleavage of the rings. The initial fragmentation would likely involve the loss of alkyl fragments from the cyclohexane ring or cleavage of the azetidine ring. A possible fragmentation pathway is illustrated below.

G mol_ion [C8H15N]+• m/z = 125 frag1 [C6H11N]+• m/z = 97 mol_ion->frag1 - C2H4 frag2 [C4H8N]+ m/z = 70 mol_ion->frag2 - C4H7•

Caption: A simplified potential fragmentation pathway for 1-Azaspiro[3.5]nonane in mass spectrometry.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, longer relaxation delay may be needed for the quaternary carbon.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan prior to sample analysis.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal and good fragmentation.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data (NMR, IR, and MS) for this compound. The detailed interpretations and standardized experimental protocols herein serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. While predicted data offers a strong foundation, it is recommended that experimental data be acquired and compared for final structural confirmation and as a contribution to the scientific community's collective data resources.

References

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Wikipedia. (2024). Organic chemistry. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter™. Retrieved from [Link]

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An In-depth Technical Guide to the Conformational Analysis of 1-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-azaspiro[3.5]nonane scaffold, which marries a cyclobutane ring with a piperidine moiety, represents a significant evolution in medicinal chemistry beyond "flatland" aromatics. Its rigid, three-dimensional structure offers precise vector control for substituent placement, making it a privileged scaffold in modern drug design. Derivatives have shown promise as G protein-coupled receptor 119 (GPR119) agonists and as effective bioisosteres of piperidine.[1][2][3] However, the therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure and dynamic behavior in solution. A thorough understanding of the conformational landscape—including piperidine ring puckering, nitrogen inversion, and substituent orientation—is paramount for rational drug design. This guide provides an integrated approach to the conformational analysis of 1-azaspiro[3.5]nonane derivatives, synthesizing computational, spectroscopic, and crystallographic techniques to build a comprehensive and functionally relevant molecular picture.

The Conformational Challenge: Beyond a Static Picture

The 1-azaspiro[3.5]nonane core presents several key conformational questions that directly impact its interaction with biological targets:

  • Piperidine Ring Conformation: The six-membered piperidine ring is not planar. It primarily exists in a low-energy chair conformation, but can also adopt twist-boat or boat forms, particularly in substituted or fused systems.[4] The equilibrium between these forms dictates the spatial relationship of substituents.

  • Nitrogen Inversion: The lone pair on the nitrogen atom rapidly inverts at room temperature, leading to an equilibrium of two pyramidal states through a planar transition state.[5] This inversion can significantly alter the orientation of N-substituents and the overall shape of the molecule. The energy barrier for this process is highly sensitive to the geometric constraints imposed by the bicyclic system.[6][7]

  • Substituent Orientation: Substituents on the piperidine ring can occupy either axial or equatorial positions. This preference is governed by a delicate balance of steric hindrance, hyperconjugation, and electrostatic interactions, such as charge-dipole effects.[8]

Answering these questions requires a multi-faceted analytical approach, as no single technique can capture the complete picture. We will explore the three pillars of modern conformational analysis: Computational Modeling, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Pillar 1: In Silico Prediction with Computational Modeling

Computational modeling is the essential first step. It allows for the exploration of the entire potential energy surface of a molecule, identifying stable conformers and the energy barriers between them before a single experiment is run. The primary causality for using computation first is its predictive power and efficiency; it guides experimental design and aids in the interpretation of complex spectroscopic data.

Core Methodologies: Molecular Mechanics and DFT

A robust computational workflow begins with a broad search using a computationally inexpensive method, followed by refinement with a more accurate, resource-intensive method.

  • Molecular Mechanics (MM): Ideal for initial conformational searches on flexible side chains. MM force fields rapidly calculate energies for a vast number of potential structures, identifying a set of low-energy candidates for further analysis.[9]

  • Density Functional Theory (DFT): Essential for accurate energy calculations and geometry optimization of the candidate conformers identified by MM.[10] DFT provides reliable data on relative conformer stabilities (ΔG), inversion barriers, and can even predict NMR parameters, forming a crucial bridge between theory and experiment.[11][12]

Experimental Protocol: DFT-Based Conformational Energy Profile
  • Initial Structure Generation: Build the 3D structure of the 1-azaspiro[3.5]nonane derivative using molecular modeling software.

  • Conformational Search: Perform a systematic conformational search using an MM force field (e.g., MMFF94). This step explores rotations around all acyclic single bonds to identify a pool of low-energy conformers.

  • Geometry Optimization and Energy Calculation: Subject each identified conformer to full geometry optimization and frequency calculation using DFT. A common and reliable level of theory is B3LYP with a 6-31G* basis set.[11] The frequency calculation confirms that each structure is a true energy minimum (no imaginary frequencies).

  • Transition State Search: To calculate the barrier for a process like nitrogen inversion, a transition state search (e.g., using the Synchronous Transit-Guided Quasi-Newton method) is performed. The resulting structure should have exactly one imaginary frequency corresponding to the inversion motion.

  • Data Analysis: Calculate the Gibbs free energy (G) for each optimized conformer and transition state. The relative populations can be determined using the Boltzmann distribution equation, and the energy barrier is the difference in free energy between the ground state and the transition state.

Data Presentation: Calculated Conformational Energies
Conformer / Transition StateMethod/Basis SetRelative Energy (kcal/mol)Predicted Population (%)
Chair (Equatorial-Substituent)B3LYP/6-31G0.0098.9
Chair (Axial-Substituent)B3LYP/6-31G2.501.1
Nitrogen Inversion TSB3LYP/6-31G*6.50-

This table represents hypothetical data for a monosubstituted derivative.

Visualization: Nitrogen Inversion Pathway

The following diagram illustrates the energetic pathway of nitrogen inversion, a key dynamic process.

G cluster_0 Nitrogen Inversion Energy Profile GS1 Pyramidal Ground State 1 TS Planar Transition State (sp² Hybridized N) GS1->TS ΔG‡ GS2 Pyramidal Ground State 2 TS->GS2 GS2->TS ΔG‡

Caption: Energy profile for nitrogen inversion in 1-azaspiro[3.5]nonane.

Pillar 2: Solution-State Insights with NMR Spectroscopy

NMR spectroscopy is the most powerful technique for studying the structure and dynamics of molecules in solution, which most closely mimics the biological environment.[13][14] It provides experimental data that directly validates or refutes computational predictions.

Key NMR Parameters and Their Causality
  • Chemical Shift (δ): The precise chemical shift of a proton or carbon is highly sensitive to its local electronic environment. Axial and equatorial protons on the piperidine ring have distinct chemical shifts, allowing for conformational assignment.

  • Scalar Coupling (J-coupling): The magnitude of the coupling constant between two protons (³JHH) depends on the dihedral angle between them, as described by the Karplus equation. Measuring these couplings provides quantitative data on the ring's pucker and substituent orientation.

  • Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded.[15] NOESY or ROESY experiments are definitive for establishing the relative stereochemistry, for example, by observing a correlation between an axial proton and another substituent on the same face of the ring.

Dynamic NMR (DNMR)

For processes like nitrogen inversion or ring flips that occur on the NMR timescale, DNMR is invaluable.[16] As the temperature is lowered, a molecule that shows averaged signals at room temperature may "freeze out" into distinct signals for each conformer. Coalescence temperature analysis can be used to calculate the activation energy (ΔG‡) for the interconversion process, providing a direct experimental measure of the energy barrier calculated by DFT.[6]

Experimental Protocol: 2D NOESY for Conformational Assignment
  • Sample Preparation: Dissolve 5-10 mg of the purified 1-azaspiro[3.5]nonane derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

  • Data Acquisition: Acquire a standard high-resolution proton (¹H) spectrum and a 2D ¹H-¹H COSY spectrum to assign all proton signals.

  • NOESY Experiment: Record a 2D ¹H-¹H NOESY spectrum. A typical mixing time for a small molecule is 500-800 ms.

  • Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the resulting spectrum for cross-peaks. A cross-peak between two protons indicates they are spatially proximate.

  • Structural Interpretation: Use the observed NOE correlations to build a 3D model. For example, a strong NOE between a proton at C2 and a proton at C6 in the piperidine ring would strongly suggest a 1,3-diaxial relationship, confirming a chair conformation.

Visualization: Integrated Conformational Analysis Workflow

This workflow demonstrates how computational and experimental techniques are synergistically employed.

G cluster_workflow Integrated Conformational Analysis Workflow comp Computational Modeling (MM Search -> DFT Refinement) nmr NMR Spectroscopy (¹H, ¹³C, COSY, NOESY, DNMR) comp->nmr Predicts spectra, proposes stable conformers nmr->comp Validates predictions, reveals solution dynamics model Validated 3D Conformational Model nmr->model Defines solution structure and dynamics xray X-ray Crystallography (If single crystals available) xray->model Provides solid-state benchmark

Caption: A synergistic workflow for robust conformational analysis.

Pillar 3: The Definitive Solid-State Structure via X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution 3D structure of a molecule as it exists in a crystal lattice.[17] The primary reason to pursue crystallography is to obtain a definitive structural benchmark. It provides precise bond lengths, bond angles, and torsional angles that can validate the accuracy of computational models and serve as a foundational reference for interpreting more complex solution-state NMR data.[18]

While the conformation in the solid state may not be the only one present in solution, it is almost always one of the low-energy conformers. Discovering an unexpected conformation in the crystal can provide crucial insights into intermolecular interactions or previously unconsidered stable forms.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The critical and often most challenging step. Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is usually achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and place it within an X-ray beam of a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion. The diffractometer rotates the crystal while collecting the diffraction pattern.[17]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Model Building: An atomic model is built into the electron density map.

  • Refinement: The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data, resulting in a final, high-resolution structure.

Synthesis and Conclusion

The conformational analysis of 1-azaspiro[3.5]nonane derivatives is not a linear process but an iterative cycle of prediction, measurement, and validation.

  • Start with Computation: Use MM and DFT to map the conformational landscape and predict key properties. This is the fastest and most cost-effective way to generate initial hypotheses.

  • Validate with NMR: Use a suite of NMR experiments to confirm the major solution-state conformer, probe its geometry through J-couplings and NOEs, and quantify any dynamic processes using DNMR.

  • Benchmark with Crystallography: When possible, obtain a single-crystal X-ray structure. This provides the ultimate benchmark for your computational and solution-state models.

By integrating these three pillars, researchers and drug development professionals can move beyond a simple 2D representation to a nuanced 4D understanding (3D space + dynamics) of 1-azaspiro[3.5]nonane derivatives. This detailed structural knowledge is the bedrock upon which effective, rationally designed therapeutics are built.

References

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]

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1-Azaspiro[3.5]nonane Hydrochloride: A Strategic Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the contemporary landscape of drug discovery, the deliberate design of molecules with three-dimensional (3D) architectures is paramount for achieving enhanced potency, selectivity, and favorable pharmacokinetic profiles. The strategic incorporation of rigid, spirocyclic scaffolds has emerged as a powerful approach to escape the "flatland" of traditional aromatic systems. Among these, 1-Azaspiro[3.5]nonane hydrochloride presents itself as a versatile and valuable building block. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and strategic applications in medicinal chemistry, offering field-proven insights for its effective deployment in drug design and development programs.

Introduction: The Imperative for 3D Scaffolds in Drug Design

The over-reliance on flat, aromatic structures in early drug discovery has often led to challenges in achieving target specificity and avoiding off-target effects. The concept of incorporating sp³-rich cores, such as spirocycles, addresses this by introducing well-defined three-dimensional exit vectors for substituents. This pre-organization of molecular geometry can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. Furthermore, the introduction of spirocyclic motifs can significantly influence a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability.

1-Azaspiro[3.5]nonane, a bicyclic system featuring a four-membered azetidine ring fused to a six-membered cyclohexane ring through a common carbon atom, is a prime example of such a strategic building block. Its rigid structure and the presence of a basic nitrogen atom make it an attractive scaffold for introducing structural complexity and modulating key drug-like properties.

Synthesis and Physicochemical Properties

Plausible Synthetic Pathway

A likely approach to the synthesis of the 1-azaspiro[3.5]nonane core would involve a multi-step sequence, potentially starting from commercially available materials. One such conceptual pathway is outlined below. The hydrochloride salt is then typically formed in the final step by treating the free base with hydrochloric acid.

G cluster_0 Plausible Synthetic Workflow for 1-Azaspiro[3.5]nonane start Cyclohexanecarboxylic acid step1 Bromination start->step1 e.g., NBS, light step2 Amine Addition step1->step2 e.g., Benzylamine step3 Cyclization step2->step3 Intramolecular cyclization step4 Reduction step3->step4 e.g., LiAlH4 end 1-Azaspiro[3.5]nonane step4->end salt HCl treatment end->salt final 1-Azaspiro[3.5]nonane HCl salt->final

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive model based on common organic synthesis techniques for analogous structures.

Step 1: Synthesis of 1-(bromomethyl)cyclohexanecarboxylic acid

  • Cyclohexanecarboxylic acid is subjected to a Hell-Volhard-Zelinsky reaction or a similar radical bromination using N-bromosuccinimide (NBS) and a radical initiator to afford the alpha-bromo acid.

Step 2: Synthesis of 1-(((benzylamino)methyl)cyclohexanecarboxylic acid

  • The alpha-bromo acid is then reacted with a primary amine, such as benzylamine, to introduce the nitrogen atom. The benzyl group serves as a protecting group.

Step 3: Synthesis of 1-benzyl-1-azaspiro[3.5]nonane-2-one

  • The resulting amino acid undergoes intramolecular cyclization, potentially facilitated by a coupling agent, to form the lactam.

Step 4: Synthesis of 1-benzyl-1-azaspiro[3.5]nonane

  • The lactam is then reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Step 5: Synthesis of 1-Azaspiro[3.5]nonane

  • The benzyl protecting group is removed via catalytic hydrogenation to yield the free base of 1-azaspiro[3.5]nonane.

Step 6: Synthesis of this compound

  • The free base is dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application as a building block. While experimental data is limited, computational predictions provide valuable insights.

PropertyPredicted ValueSignificance in Drug Design
Molecular Weight ~161.68 g/mol Falls within the range for fragment-based and lead-like libraries.
pKa ~9.5 - 10.5The basic nitrogen can be protonated at physiological pH, influencing solubility and interactions with biological targets.
cLogP ~1.5 - 2.0Indicates a moderate lipophilicity, which is often desirable for oral bioavailability.
Topological Polar Surface Area (TPSA) ~12.0 ŲSuggests good potential for cell permeability.

Strategic Applications in Medicinal Chemistry

The true value of this compound lies in its ability to serve as a versatile scaffold for the synthesis of novel therapeutic agents. Its rigid structure and the presence of a modifiable nitrogen atom allow for the exploration of chemical space in a controlled and predictable manner.

As a Piperidine Bioisostere

The piperidine ring is a common motif in many approved drugs. However, it can be susceptible to metabolic degradation. Azaspirocycles, including 1-azaspiro[3.5]nonane, are increasingly being explored as bioisosteres of piperidine to enhance metabolic stability and improve pharmacokinetic properties. The spirocyclic nature of the core can shield adjacent chemical bonds from enzymatic attack.

Influence on Pharmacological Activity and Pharmacokinetics

The incorporation of the 1-azaspiro[3.5]nonane scaffold can have a profound impact on the biological activity and pharmacokinetic profile of a molecule.

  • Potency and Selectivity: The rigid nature of the spirocycle can lock a molecule into a bioactive conformation, leading to increased potency. The defined exit vectors of the scaffold allow for precise positioning of functional groups to optimize interactions with the target protein and enhance selectivity.

  • Solubility: The basic nitrogen atom can be protonated to form a salt, which generally improves aqueous solubility. This is a critical factor for both in vitro screening and in vivo bioavailability.

  • Metabolic Stability: The quaternary spirocyclic carbon and the constrained nature of the ring system can render the molecule more resistant to metabolic enzymes, such as cytochrome P450s, leading to a longer half-life in the body.

  • Cell Permeability: The moderate lipophilicity and low polar surface area suggest that molecules incorporating this scaffold are likely to have good cell permeability, which is essential for reaching intracellular targets.

Case Study: GPR119 Agonists

While specific examples for the 1-aza isomer are not abundant in the literature, the development of 7-azaspiro[3.5]nonane derivatives as G-protein coupled receptor 119 (GPR119) agonists provides a compelling case study for the utility of this scaffold class. In this context, the spirocyclic core was utilized to orient the key pharmacophoric elements in a manner that led to potent agonistic activity. This work highlights how the rigid framework can be exploited to achieve desired biological outcomes.

G cluster_1 Role of Azaspiro[3.5]nonane in Drug Scaffolds scaffold 1-Azaspiro[3.5]nonane Core potency Increased Potency scaffold->potency Rigid Conformation selectivity Enhanced Selectivity scaffold->selectivity Defined Exit Vectors solubility Improved Solubility scaffold->solubility Basic Nitrogen stability Metabolic Stability scaffold->stability Steric Shielding

Caption: The influence of the 1-Azaspiro[3.5]nonane scaffold on key drug properties.

Conclusion and Future Perspectives

This compound is a promising and strategically valuable building block for medicinal chemists. Its inherent three-dimensionality, coupled with its favorable physicochemical properties, makes it an attractive scaffold for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. While the synthesis of this specific isomer is not yet widely documented, the plausible synthetic routes based on established chemical principles open the door for its broader adoption in drug discovery programs. As the demand for novel, patentable chemical matter with superior drug-like properties continues to grow, the exploration and utilization of spirocyclic systems like 1-Azaspiro[3.5]nonane will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

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The Stereochemistry of 1-Azaspiro[3.5]nonane Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for molecules with three-dimensional complexity, improved physicochemical properties, and novel intellectual property footprints has driven a renaissance in the exploration of spirocyclic scaffolds.[1] Among these, azaspirocycles have emerged as particularly valuable motifs, offering a rigid yet versatile framework for the precise spatial arrangement of functional groups. The 1-azaspiro[3.5]nonane core, a unique structural element combining an azetidine ring with a cyclohexane ring, presents a compelling scaffold for the development of novel therapeutics. This guide provides an in-depth exploration of the stereochemical nuances of 1-azaspiro[3.5]nonane hydrochloride, a foundational building block for a new generation of pharmaceuticals. While the parent 1-azaspiro[3.5]nonane is itself achiral, the introduction of substituents, a common strategy in drug design, immediately gives rise to stereoisomers with potentially distinct pharmacological profiles. Understanding and controlling this stereochemistry is therefore paramount for any research program leveraging this scaffold.

The Fundamental Stereochemistry of the 1-Azaspiro[3.5]nonane Core

A critical starting point for any discussion of stereochemistry is the inherent chirality of the molecule . In its unsubstituted form, 1-azaspiro[3.5]nonane possesses a plane of symmetry that bisects the azetidine ring and the cyclohexane ring. This renders the molecule achiral . Consequently, its hydrochloride salt is also achiral and will not exhibit optical activity.

However, the introduction of one or more substituents to the 1-azaspiro[3.5]nonane core readily breaks this symmetry, leading to the formation of chiral molecules. The spirocyclic nature of the scaffold gives rise to unique stereochemical considerations that must be carefully managed during synthesis and purification. Chirality in substituted 1-azaspiro[3.5]nonanes can arise from:

  • A stereogenic carbon atom on the azetidine or cyclohexane ring.

  • The overall dissymmetry of the substituted spirocyclic system.

The resulting enantiomers and diastereomers can exhibit significantly different biological activities, potencies, and off-target effects. Therefore, the ability to selectively synthesize and characterize these stereoisomers is a cornerstone of successful drug development programs.

Stereoselective Synthesis of Substituted 1-Azaspiro[3.5]nonanes

While the synthesis of the parent 1-azaspiro[3.5]nonane can be achieved through various routes, the stereocontrolled synthesis of its substituted derivatives requires more sophisticated strategies. Drawing from methodologies developed for related azaspirocyclic systems, several approaches can be envisioned:

Diastereoselective Synthesis

For derivatives with multiple stereocenters, controlling the relative stereochemistry is crucial. Domino reactions, such as the radical bicyclization used to synthesize 1-azaspiro[4.4]nonane derivatives, can exhibit inherent diastereoselectivity, often favoring the formation of a thermodynamically more stable isomer.[1] The choice of reagents and reaction conditions can significantly influence the diastereomeric ratio.

Enantioselective Synthesis

The synthesis of a single enantiomer can be achieved through several key strategies:

  • Chiral Pool Synthesis: Employing a readily available chiral starting material that contains the desired stereochemistry.

  • Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. This has been successfully applied in the synthesis of other chiral spirocycles.

  • Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.

The choice of synthetic strategy will depend on the specific target molecule, the desired level of enantiopurity, and the scalability of the process.

Chiral Resolution of 1-Azaspiro[3.5]nonane Derivatives

When a stereoselective synthesis is not feasible or does not provide sufficient enantiopurity, the resolution of a racemic mixture is a common and powerful alternative.[2] For chiral amines like substituted 1-azaspiro[3.5]nonanes, several resolution techniques are particularly effective.

Diastereomeric Salt Crystallization

This classical method remains a workhorse in industrial settings for its scalability and cost-effectiveness. The process involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[3] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Protocol for Diastereomeric Salt Resolution:

  • Selection of a Resolving Agent: Common chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of resolving agent is often empirical and may require screening.

  • Salt Formation: Dissolve the racemic 1-azaspiro[3.5]nonane derivative and a sub-stoichiometric amount (typically 0.5-1.0 equivalents) of the chiral resolving agent in a suitable solvent.

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small amount of the desired salt can be beneficial.

  • Isolation and Purification: Isolate the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Free Amine: Treat the purified diastereomeric salt with a base to liberate the enantiomerically enriched free amine.

The following diagram illustrates the workflow for chiral resolution via diastereomeric salt formation:

G racemate Racemic Amine (R/S Mixture) diastereomers Diastereomeric Salts (R-Amine)-(+)-Tartrate (S-Amine)-(+)-Tartrate racemate->diastereomers reagent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) reagent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (e.g., (R-Amine)-(+)-Tartrate) crystallization->less_soluble Solid more_soluble More Soluble Salt (in mother liquor) crystallization->more_soluble Solution liberation1 Basification less_soluble->liberation1 liberation2 Basification more_soluble->liberation2 enantioenriched_R Enantioenriched R-Amine liberation1->enantioenriched_R enantioenriched_S Enantioenriched S-Amine liberation2->enantioenriched_S

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.

Chiral Chromatography

For analytical and preparative-scale separations, chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool.[4] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Protocol for Chiral HPLC Method Development:

  • Column Selection: A wide variety of CSPs are commercially available, based on polysaccharides, proteins, or Pirkle-type phases.[5] Screening a selection of columns with different selectivities is the first step.

  • Mobile Phase Screening:

    • Normal Phase: Typically mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). An acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape for basic analytes like amines.

    • Reversed Phase: Mixtures of water or buffer with acetonitrile or methanol.

  • Optimization: Once a promising column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and temperature to achieve baseline resolution.

ParameterTypical Starting ConditionsOptimization Strategy
Column Screen polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) and protein-based (e.g., Chiral-AGP) CSPs.Select the column with the best initial selectivity.
Mobile Phase Normal Phase: Hexane/Isopropanol (90:10) with 0.1% DEA. Reversed Phase: Acetonitrile/Water (50:50) with 0.1% TFA.Vary the ratio of strong to weak solvent. Additives can significantly impact peak shape and retention.
Flow Rate 1.0 mL/min for analytical columns.Adjust to balance resolution and analysis time.
Temperature Ambient.Can influence selectivity and peak efficiency.
Table 1: General Guidelines for Chiral HPLC Method Development.

Stereochemical Characterization

Unambiguous determination of the stereochemistry of a chiral 1-azaspiro[3.5]nonane derivative is crucial. A combination of analytical techniques is typically employed.

NMR Spectroscopy

While NMR spectroscopy cannot distinguish between enantiomers directly, it is a powerful tool for determining enantiomeric purity after derivatization with a chiral agent.[6] Reaction of the chiral amine with a chiral derivatizing agent (CDA), such as Mosher's acid, forms diastereomers that will exhibit distinct signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.

Protocol for Enantiomeric Purity Determination by NMR:

  • Derivatization: React the enantioenriched amine with an enantiopure CDA (e.g., (R)-Mosher's acid chloride) to form a diastereomeric mixture of amides.

  • ¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. Identify signals that are well-resolved for the two diastereomers. Protons close to the newly formed stereocenter are most likely to show different chemical shifts.

  • Integration: Carefully integrate the corresponding signals for each diastereomer. The ratio of the integrals provides the enantiomeric excess (ee).

The following diagram outlines the process of determining enantiomeric excess using a chiral derivatizing agent:

G enantio_mix Enantiomeric Mixture (R- and S-Amine) diastereo_mix Diastereomeric Mixture (R,R)-Amide and (S,R)-Amide enantio_mix->diastereo_mix cda Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) cda->diastereo_mix nmr ¹H NMR Spectroscopy diastereo_mix->nmr spectrum NMR Spectrum with Distinct Signals for each Diastereomer nmr->spectrum ee_calc Integration and Enantiomeric Excess (ee) Calculation spectrum->ee_calc

Caption: Workflow for ee Determination by NMR with a Chiral Derivatizing Agent.

X-ray Crystallography

For the absolute determination of stereochemistry, single-crystal X-ray crystallography is the gold standard.[7] This technique provides an unambiguous three-dimensional structure of the molecule, allowing for the assignment of the absolute configuration of each stereocenter. To perform this analysis on a chiral amine, it is often necessary to crystallize it as a salt with a chiral counterion of known absolute configuration.

Protocol for Absolute Configuration Determination by X-ray Crystallography:

  • Crystal Growth: Grow single crystals of a salt of the enantioenriched amine with a suitable counterion (e.g., a chiral carboxylic acid). This often requires screening of various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure to obtain the electron density map and build the molecular model.

  • Absolute Configuration Assignment: Refine the structural model and determine the absolute configuration, often by using the Flack parameter.

Conclusion

The 1-azaspiro[3.5]nonane scaffold holds significant promise for the development of novel therapeutics. While the parent molecule is achiral, the introduction of substituents, a necessary step in drug design, imparts chirality. A thorough understanding of the principles of stereoselective synthesis, chiral resolution, and stereochemical characterization is therefore essential for any research program utilizing this valuable building block. The methodologies outlined in this guide, from diastereomeric salt crystallization and chiral HPLC to NMR analysis with chiral derivatizing agents and single-crystal X-ray crystallography, provide a robust toolkit for the preparation and characterization of enantiomerically pure 1-azaspiro[3.5]nonane derivatives. By applying these principles, drug development professionals can unlock the full potential of this exciting scaffold and accelerate the discovery of new medicines.

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Methodological & Application

Application Note: N-Alkylation of 1-Azaspiro[3.5]nonane for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-azaspiro[3.5]nonane moiety is a valuable three-dimensional (3D) scaffold in modern medicinal chemistry, serving as a bioisosteric replacement for piperidine and other cyclic amines. Its unique spirocyclic structure imparts favorable physicochemical properties, including improved solubility and metabolic stability, to drug candidates. N-alkylation of the secondary amine is a critical step in the functionalization of this scaffold, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides a comprehensive guide to two robust and widely applicable methods for the N-alkylation of 1-azaspiro[3.5]nonane: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . We detail the mechanistic rationale, step-by-step protocols, and critical considerations for each approach to empower researchers in drug development to effectively utilize this important building block.

Introduction: The Strategic Importance of 1-Azaspiro[3.5]nonane

Spirocyclic systems have gained significant traction in drug design as they increase the fraction of sp³-hybridized carbons (Fsp³), a molecular characteristic often correlated with higher clinical success rates. The 1-azaspiro[3.5]nonane core, with its rigid yet non-planar geometry, allows for precise vectoral exploration of chemical space around a central scaffold. The secondary amine serves as a key handle for diversification. Its N-alkylation is a fundamental transformation used to introduce a wide array of substituents, modulating potency, selectivity, and pharmacokinetic properties. The choice of alkylation strategy is paramount and depends on the nature of the desired alkyl group (R) and the overall chemical functionality of the reactants.

Mechanistic Considerations: Choosing the Right Path for N-Alkylation

Two primary strategies dominate the N-alkylation of secondary amines like 1-azaspiro[3.5]nonane. The selection of a method is a critical decision based on the desired substituent and the required reaction conditions.

G cluster_direct Direct Alkylation Considerations cluster_reductive Reductive Amination Considerations start Desired N-Alkyl Substituent (R-group) decision Is the R-group derived from a simple alkyl halide (e.g., benzyl, methyl, ethyl)? start->decision direct_alk Method 1: Direct Alkylation (SN2) decision->direct_alk  Yes reduct_am Method 2: Reductive Amination decision->reduct_am No (R-group is from an aldehyde/ketone) d1 • Simple, one-step process. • Risk of over-alkylation to quaternary salt. • Best for reactive halides (iodides, bromides). r1 • Broader scope, including complex R-groups. • Controlled mono-alkylation. • Milder, selective reducing agents are key.

Caption: Decision workflow for selecting an N-alkylation method.

Method 1: Direct Alkylation with Alkyl Halides

This method follows a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 1-azaspiro[3.5]nonane attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new C-N bond. A base is required to neutralize the hydrohalic acid generated, preventing the protonation and deactivation of the starting amine.

A significant challenge with this method is the potential for over-alkylation. The tertiary amine product is often more nucleophilic than the starting secondary amine and can react with a second molecule of the alkyl halide to form an undesired quaternary ammonium salt.[1] This can be mitigated by using the amine as the limiting reagent or by carefully controlling reaction conditions.

Method 2: Reductive Amination

Reductive amination is a highly versatile and controlled method for N-alkylation that avoids the issue of over-alkylation.[2] It is a one-pot, two-step process:

  • Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form an unstable carbinolamine, which then dehydrates to form a transient iminium ion.

  • Reduction: A reducing agent, added in situ, selectively reduces the iminium ion (C=N⁺) to the corresponding tertiary amine.

The success of this method hinges on the choice of reducing agent. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are capable of reducing the iminium ion much faster than the starting carbonyl compound, preventing the formation of alcohol side products.[3][4]

G cluster_0 Pathway 1: Direct Alkylation (SN2) cluster_1 Pathway 2: Reductive Amination Spirane 1-Azaspiro[3.5]nonane P1_Intermediate Ammonium Salt Intermediate Spirane->P1_Intermediate + R-X P2_Intermediate Iminium Ion Intermediate Spirane->P2_Intermediate + R₁R₂C=O RX R-X (Alkyl Halide) Base Base (e.g., K₂CO₃) Solvent1 Solvent (e.g., CH₃CN) Carbonyl R₁R₂C=O (Aldehyde/Ketone) Reducer Reducing Agent (e.g., NaBH(OAc)₃) Solvent2 Solvent (e.g., DCE) Product N-Alkyl-1-azaspiro[3.5]nonane P1_Intermediate->Product + Base P2_Intermediate->Product + Reducing Agent

Caption: Comparative reaction pathways for N-alkylation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol provides a representative example of direct alkylation using a reactive alkyl halide.

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Example)Moles (mmol)Equivalents
1-Azaspiro[3.5]nonane125.22250 mg2.01.0
Benzyl Bromide171.04376 mg (258 µL)2.21.1
Potassium Carbonate (K₂CO₃), Anhydrous138.21553 mg4.02.0
Acetonitrile (CH₃CN), Anhydrous-10 mL--
Dichloromethane (DCM)-20 mL--
Saturated NaHCO₃ (aq)-15 mL--
Brine-15 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)----

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-azaspiro[3.5]nonane (250 mg, 2.0 mmol) and anhydrous potassium carbonate (553 mg, 4.0 mmol).

  • Add anhydrous acetonitrile (10 mL) to the flask.

  • While stirring, add benzyl bromide (258 µL, 2.2 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting amine spot indicates completion.

  • Work-up: a. Cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in dichloromethane (20 mL) and transfer to a separatory funnel. d. Wash the organic layer with saturated aqueous sodium bicarbonate solution (15 mL), followed by brine (15 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure N-benzyl-1-azaspiro[3.5]nonane.

Protocol 2: N-Alkylation via Reductive Amination with Cyclohexanone

This protocol is ideal for coupling ketones or aldehydes to the spirocycle.

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Example)Moles (mmol)Equivalents
1-Azaspiro[3.5]nonane125.22250 mg2.01.0
Cyclohexanone98.14216 mg (227 µL)2.21.1
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.94636 mg3.01.5
1,2-Dichloroethane (DCE), Anhydrous-10 mL--
Acetic Acid (optional catalyst)-1 drop--
Dichloromethane (DCM)-20 mL--
Saturated NaHCO₃ (aq)-15 mL--
Brine-15 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)----

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-azaspiro[3.5]nonane (250 mg, 2.0 mmol) and cyclohexanone (227 µL, 2.2 mmol).

  • Add anhydrous 1,2-dichloroethane (10 mL) and stir the solution at room temperature for 20-30 minutes to facilitate iminium ion formation. A drop of acetic acid can be added to catalyze this step if the reaction is sluggish.[3]

  • Carefully add sodium triacetoxyborohydride (636 mg, 3.0 mmol) to the mixture in portions. Note: The addition may cause slight effervescence.

  • Stir the reaction at room temperature for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS to confirm the formation of the product and consumption of the starting materials.

  • Work-up: a. Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL). Stir for 15 minutes until gas evolution ceases. b. Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 20 mL). c. Combine the organic layers and wash with brine (15 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-cyclohexyl-1-azaspiro[3.5]nonane.

Troubleshooting and Key Insights

  • Low Yield in Direct Alkylation: If the reaction stalls, the alkyl halide may be insufficiently reactive. Consider switching the leaving group (Cl < Br < I) or using a more polar aprotic solvent like DMF. However, be aware that DMF requires higher temperatures for removal.[5]

  • Over-alkylation: This is the primary side reaction in direct alkylation. Using a slight excess of the amine (e.g., 1.2 equivalents) relative to the alkyl halide can sometimes suppress the formation of the quaternary salt, but this complicates purification. The most reliable solution is to switch to reductive amination.

  • Carbonyl Reduction in Reductive Amination: If significant amounts of alcohol byproduct are observed, it indicates that the reducing agent is not sufficiently selective. Ensure the NaBH(OAc)₃ is of high quality and the reaction is anhydrous. The rate of iminium formation can be increased by adding a catalytic amount of acetic acid.[4]

  • Purification: N-alkylated products can be basic and may streak on silica gel. To improve chromatography, the column can be pre-treated with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 1% in the eluent).

Conclusion

The N-alkylation of 1-azaspiro[3.5]nonane is a cornerstone transformation for leveraging this valuable scaffold in drug discovery. Both direct alkylation and reductive amination are powerful methods for this purpose. Direct alkylation offers simplicity for reactive alkylating agents, while reductive amination provides superior control and broader substrate scope, making it the preferred method for complex molecule synthesis. By understanding the mechanistic principles and following the detailed protocols outlined herein, researchers can confidently and efficiently generate diverse libraries of N-functionalized spirocycles to accelerate the discovery of new therapeutics.

References

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Revolutionizing Drug Discovery: A Detailed Guide to the Solid-Phase Synthesis of 1-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Complexity with Solid-Phase Synthesis

The 1-azaspiro[3.5]nonane scaffold is a key pharmacophore in modern drug discovery, notably in the development of potent and selective GPR119 agonists for the treatment of type 2 diabetes.[1][2] Its rigid, three-dimensional structure provides an excellent platform for creating molecules with improved pharmacological properties. Traditionally synthesized in solution, the advent of solid-phase synthesis (SPS) offers a paradigm shift for the rapid and efficient generation of diverse libraries of these valuable compounds.

Solid-phase synthesis (SPS) provides significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation and combinatorial approaches.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of 1-azaspiro[3.5]nonane derivatives, empowering researchers to accelerate their drug discovery programs.

The Strategic Approach: A Proposed Solid-Phase Synthetic Route

G Resin 1. Resin Swelling & Linker Attachment BuildingBlock 2. Building Block Loading Resin->BuildingBlock Attachment of a suitable building block to a traceless linker on the solid support. ReductiveAmination 3. On-Resin Reductive Amination BuildingBlock->ReductiveAmination Reaction with a primary amine to form an intermediate imine. Piperidine 4. Piperidine Ring Formation ReductiveAmination->Piperidine Reduction of the imine to form a secondary amine, a key step in piperidine synthesis. Spirocyclization 5. Intramolecular Spirocyclization Piperidine->Spirocyclization Intramolecular cyclization to form the spirocyclic core. Cleavage 6. Cleavage from Resin Spirocyclization->Cleavage Release of the final compound from the solid support. FinalProduct 7. Final 1-Azaspiro[3.5]nonane Derivative Cleavage->FinalProduct

Caption: Proposed workflow for the solid-phase synthesis of 1-azaspiro[3.5]nonane derivatives.

Detailed Protocols and Methodologies

Part 1: Resin Selection, Swelling, and Linker Functionalization

The choice of resin is critical for the success of solid-phase synthesis.[9][10] For the synthesis of small molecules like 1-azaspiro[3.5]nonane derivatives, polystyrene resins cross-linked with 1% divinylbenzene are a common and effective choice due to their good swelling properties in a range of organic solvents.[3][11] A traceless linker, such as a silyl linker, is ideal as it is cleaved to leave a hydrogen atom at the point of attachment, ensuring the purity of the final product.[6][8]

Protocol 1: Resin Swelling and Linker Attachment

  • Resin Swelling:

    • Place 1 g of 200-400 mesh polystyrene resin in a fritted syringe reactor.

    • Wash the resin with dichloromethane (DCM, 3 x 10 mL) and N,N-dimethylformamide (DMF, 3 x 10 mL) to remove any impurities.

    • Swell the resin in 10 mL of DCM for 1 hour with gentle agitation.

  • Linker Attachment (Example with a Silyl Linker):

    • Prepare a solution of the desired silyl linker (e.g., a commercially available chlorosilyl-functionalized linker) in anhydrous DCM.

    • Add the linker solution to the swollen resin and agitate at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Wash the resin extensively with DCM (5 x 10 mL) and DMF (5 x 10 mL) to remove excess linker.

    • Dry the resin under vacuum.

Part 2: On-Resin Synthesis of the Piperidine Ring

The formation of the piperidine ring on the solid support is a key step. This can be achieved through a sequence of reactions, including the attachment of a suitable building block followed by reductive amination and cyclization.

Protocol 2: Building Block Loading and Reductive Amination

  • Building Block Loading:

    • A suitable building block, such as a protected 4-oxopiperidine-1-carboxylate derivative, is attached to the linker-functionalized resin. The specific coupling conditions will depend on the nature of the linker.

  • On-Resin Reductive Amination:

    • Swell the resin-bound building block in a suitable solvent such as a mixture of trimethyl orthoformate (TMOF) and methanol.

    • Add a solution of the desired primary amine (e.g., an amino alcohol) and a catalytic amount of acetic acid.

    • Agitate the mixture at room temperature for 2-4 hours to facilitate imine formation.

    • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), and continue to agitate for 12-16 hours.[12]

    • Wash the resin thoroughly with methanol, DMF, and DCM to remove excess reagents and byproducts.

Part 3: Intramolecular Spirocyclization and Cleavage

The final steps involve the formation of the spirocyclic core through an intramolecular cyclization reaction, followed by cleavage of the 1-azaspiro[3.5]nonane derivative from the solid support.[13][14][15]

Protocol 3: On-Resin Spirocyclization and Cleavage

  • Intramolecular Spirocyclization:

    • The specific conditions for this step will be highly dependent on the nature of the tethered building block. A common strategy involves the activation of a hydroxyl group (e.g., by conversion to a mesylate or tosylate) followed by intramolecular nucleophilic attack by the piperidine nitrogen.

    • Swell the resin in an appropriate anhydrous solvent (e.g., DCM or THF).

    • Add a suitable base (e.g., diisopropylethylamine, DIPEA) and the activating agent (e.g., methanesulfonyl chloride).

    • Agitate the reaction mixture at room temperature until the reaction is complete (monitor by cleaving a small sample of resin and analyzing by LC-MS).

    • Wash the resin extensively with DCM and DMF.

  • Cleavage from the Resin:

    • Prepare a cleavage cocktail. For a silyl linker, a solution of trifluoroacetic acid (TFA) in DCM is typically used.[6] A common cleavage cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger to trap reactive cations.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with additional TFA/DCM to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.[16]

    • Isolate the product by centrifugation or filtration and dry under vacuum.

    • Purify the final 1-azaspiro[3.5]nonane derivative by preparative HPLC.

Data Presentation: A Framework for Success

To ensure reproducibility and facilitate optimization, it is crucial to meticulously record and present all experimental data.

Table 1: Key Reagents and Solvents

Reagent/SolventGradeSupplierPurpose
Polystyrene Resin (200-400 mesh)Synthesis Gradee.g., MilliporeSigmaSolid Support
Silyl Traceless LinkerSynthesis Gradee.g., NovabiochemLinker
Dichloromethane (DCM)Anhydrouse.g., Acros OrganicsSolvent
N,N-Dimethylformamide (DMF)Anhydrouse.g., Fisher ScientificSolvent
Primary AminesVariouse.g., Combi-BlocksBuilding Blocks
Sodium CyanoborohydrideSynthesis Gradee.g., Oakwood ChemicalReducing Agent
Trifluoroacetic Acid (TFA)Reagent Gradee.g., TCI AmericaCleavage Reagent
Triisopropylsilane (TIS)Synthesis Gradee.g., Alfa AesarScavenger

Table 2: Representative Reaction Conditions

StepReactionKey ReagentsSolventTimeTemperature
1Linker AttachmentSilyl LinkerDCM12-16 hRoom Temp.
2Reductive AminationPrimary Amine, NaBH₃CNTMOF/MeOH12-16 hRoom Temp.
3SpirocyclizationDIPEA, MsClDCM4-8 hRoom Temp.
4CleavageTFA, TIS, H₂ODCM2-4 hRoom Temp.

Visualization of the Synthetic Workflow

G cluster_0 Resin Preparation cluster_1 On-Resin Synthesis cluster_2 Cleavage and Purification Resin Polystyrene Resin Swelling Swell in DCM Resin->Swelling Linker Attach Silyl Linker Swelling->Linker BuildingBlock Load Building Block Linker->BuildingBlock ReductiveAmination Reductive Amination BuildingBlock->ReductiveAmination Spirocyclization Intramolecular Spirocyclization ReductiveAmination->Spirocyclization Cleavage Cleave with TFA Cocktail Spirocyclization->Cleavage Purification Purify by HPLC Cleavage->Purification FinalProduct 1-Azaspiro[3.5]nonane Derivative Purification->FinalProduct

Caption: A visual representation of the key stages in the solid-phase synthesis of 1-azaspiro[3.5]nonane derivatives.

Conclusion: A New Frontier in Spirocycle Synthesis

The solid-phase synthesis of 1-azaspiro[3.5]nonane derivatives represents a significant advancement in the field of medicinal chemistry. By leveraging the power of solid-phase techniques, researchers can rapidly generate diverse libraries of these important scaffolds, accelerating the discovery of new and improved therapeutics. The protocols and strategies outlined in this guide provide a solid foundation for the successful implementation of this powerful synthetic methodology.

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Catalytic Strategies for the Synthesis of Azaspiro[3.5]nonanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The azaspiro[3.5]nonane scaffold, a unique three-dimensional structure featuring a spirocyclic junction between an azetidine and a cyclohexane ring, has garnered significant attention in medicinal chemistry and drug discovery. Its rigid conformation allows for precise positioning of substituents in three-dimensional space, making it an attractive framework for the design of novel therapeutics. This guide provides an in-depth overview of modern catalytic methods for the synthesis of azaspiro[3.5]nonanes, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Introduction to Azaspiro[3.5]nonanes

The inherent structural rigidity and novelty of the azaspiro[3.5]nonane core make it a "privileged scaffold" in medicinal chemistry. Its derivatives have shown promise as agonists for G protein-coupled receptors (GPCRs), such as GPR119, which is a target for the treatment of type 2 diabetes and related metabolic disorders. The development of efficient and stereoselective catalytic methods to access this framework is therefore of paramount importance. This document will explore key transition-metal-catalyzed and cycloaddition strategies that have emerged as powerful tools for the construction of these valuable molecules.

I. Transition-Metal Catalysis: The Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that enables the synthesis of a wide variety of carbo- and heterocyclic systems.[1][2] This strategy is particularly well-suited for the construction of spirocyclic frameworks, including the azaspiro[3.5]nonane core, by tethering an aryl or vinyl halide to a suitably positioned alkene.[3][4]

Mechanistic Rationale

The catalytic cycle of the intramolecular Heck reaction generally proceeds through a sequence of oxidative addition, migratory insertion, and β-hydride elimination. The choice of palladium source, ligands, base, and reaction conditions is crucial for achieving high yields and selectivities. For the synthesis of spirocyclic lactams, this reaction provides a convergent and efficient route to establish the key quaternary carbon center.[5]

Diagram 1: Catalytic Cycle of the Intramolecular Heck Reaction

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2X OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord PdII_Alkene [(Ar)Pd(II)L(alkene)]+X- Coord->PdII_Alkene Insert Migratory Insertion PdII_Alkene->Insert Alkyl_PdII Alkyl-Pd(II)L2X Insert->Alkyl_PdII Beta_Elim β-Hydride Elimination Alkyl_PdII->Beta_Elim Product_PdH Product + H-Pd(II)L2X Beta_Elim->Product_PdH Red_Elim Reductive Elimination (Base) Product_PdH->Red_Elim Red_Elim->Pd0 HX

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Application Note: Synthesis of a 7-Azaspiro[3.5]nonan-2-one Precursor

Protocol 1: Intramolecular Heck Reaction for Spiro-Lactam Formation

Objective: To synthesize a spirocyclic lactam via a palladium-catalyzed intramolecular Heck reaction.

Materials:

  • Aryl halide-tethered acrylamide precursor

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Silver Carbonate (Ag₂CO₃)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide-tethered acrylamide precursor (1.0 equiv), palladium(II) acetate (0.05 - 0.1 equiv), and triphenylphosphine (0.1 - 0.2 equiv).

  • Add anhydrous acetonitrile or DMF via syringe.

  • Add the base, triethylamine (2.0 - 3.0 equiv) or silver carbonate (1.5 equiv). The choice of base can influence the reaction pathway and selectivity.

  • Seal the flask and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spirocyclic lactam.

Causality and Experimental Choices:

  • Palladium Source and Ligand: Pd(OAc)₂ is a common and relatively inexpensive palladium precursor that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst.

  • Base: The base is crucial for neutralizing the hydrohalic acid (HX) generated in the catalytic cycle, thus regenerating the active Pd(0) catalyst. Silver salts like Ag₂CO₃ can also act as halide scavengers and may favor a cationic pathway, which can influence the regioselectivity of β-hydride elimination.

  • Solvent: Aprotic polar solvents like acetonitrile and DMF are typically used to dissolve the reactants and the palladium catalyst.

  • Temperature: The reaction often requires heating to promote the oxidative addition and other steps in the catalytic cycle.

II. [2+2] Cycloaddition: The Staudinger Reaction

The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, is a classic and highly effective method for the synthesis of β-lactams.[6] This reaction is particularly valuable for the construction of spiro-β-lactams, such as 7-azaspiro[3.5]nonan-1-one, from readily available starting materials.[7]

Mechanistic Insights

The Staudinger reaction is generally believed to proceed through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate.[8] This intermediate then undergoes a conrotatory electrocyclic ring closure to yield the β-lactam product.[9] The stereochemical outcome of the reaction is often dependent on the geometry of the imine and the substituents on both the ketene and the imine.

Diagram 2: Staudinger [2+2] Cycloaddition Workflow

G cluster_0 Ketene Formation cluster_1 Imine Formation cluster_2 Cycloaddition AcylChloride Acyl Chloride Ketene Ketene AcylChloride->Ketene Elimination of HCl Base Base (e.g., Et3N) Base->Ketene Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Piperidone N-Boc-4-piperidone Imine Imine Piperidone->Imine Amine Amine Amine->Imine Imine->Zwitterion Lactam 7-Azaspiro[3.5]nonan-1-one Zwitterion->Lactam Ring Closure

Caption: Key stages in the synthesis of 7-azaspiro[3.5]nonan-1-one via Staudinger cycloaddition.

Application Note: Synthesis of 7-Azaspiro[3.5]nonan-1-one

The following protocol outlines a general procedure for the synthesis of 7-azaspiro[3.5]nonan-1-one via the Staudinger cycloaddition of an imine derived from N-Boc-4-piperidone and a ketene generated in situ.[7][10]

Protocol 2: Staudinger Cycloaddition for 7-Azaspiro[3.5]nonan-1-one

Objective: To synthesize N-Boc-7-azaspiro[3.5]nonan-1-one.

Materials:

  • N-Boc-4-piperidone

  • A primary amine (e.g., benzylamine)

  • Acetyl chloride or another acyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂) or Toluene, anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 equiv) and the primary amine (1.0 equiv) in anhydrous toluene. Add a catalytic amount of a dehydrating agent (e.g., molecular sieves or a Dean-Stark trap) and reflux until water formation ceases. Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

  • Cycloaddition: Dissolve the crude imine in anhydrous dichloromethane under an inert atmosphere and cool the solution to 0 °C.

  • In a separate flask, prepare a solution of the acyl chloride (1.1 equiv) in anhydrous dichloromethane.

  • To the cooled imine solution, add triethylamine (1.2 equiv). Then, add the acyl chloride solution dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C. The ketene is generated in situ.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-7-azaspiro[3.5]nonan-1-one.

Causality and Experimental Choices:

  • In Situ Ketene Generation: Ketenes are highly reactive and prone to polymerization. Generating them in the presence of the imine ensures efficient trapping in the cycloaddition reaction.

  • Base: A non-nucleophilic tertiary amine like triethylamine or DIPEA is used to dehydrohalogenate the acyl chloride to form the ketene without competing in the cycloaddition.

  • Temperature Control: The reaction is typically carried out at low temperatures to control the rate of ketene formation and minimize side reactions.

  • Protecting Group: The Boc group on the piperidine nitrogen serves to protect the amine and can be removed under acidic conditions if desired for further functionalization.

III. Organocatalysis: Asymmetric Synthesis of Azaspirocycles

Organocatalysis has emerged as a powerful platform for the enantioselective synthesis of complex molecules, including spirocycles.[11] Chiral organocatalysts, such as proline and its derivatives, can activate substrates through the formation of transient iminium or enamine intermediates, enabling highly stereocontrolled bond-forming reactions.[12] For the synthesis of azaspiro[3.5]nonanes, organocatalytic cascade reactions, such as Michael/aldol or Michael/Friedel-Crafts sequences, offer a promising avenue.

Mechanistic Principle: Aza-Michael/Aldol Cascade

An aza-Michael/aldol cascade reaction can be employed to construct the piperidine ring of the azaspiro[3.5]nonane system. In this approach, a chiral secondary amine catalyst activates an α,β-unsaturated aldehyde to form an iminium ion. A nucleophilic amine then undergoes an aza-Michael addition, followed by an intramolecular aldol reaction to close the ring and form the spirocyclic core.

Diagram 3: Organocatalytic Aza-Michael/Aldol Cascade

G cluster_0 Catalytic Cycle cluster_1 Ring Formation Catalyst Chiral Amine Catalyst Iminium Iminium Ion Catalyst->Iminium + Aldehyde Enamine Enamine Intermediate Enamine->Catalyst Release of Product Iminium->Enamine + Nucleophile Aza_Michael Aza-Michael Addition Iminium->Aza_Michael Aldehyde α,β-Unsaturated Aldehyde Aldol Intramolecular Aldol Reaction Aza_Michael->Aldol Spirocycle Azaspiro[3.5]nonane Derivative Aldol->Spirocycle

Caption: General scheme for an organocatalytic aza-Michael/aldol cascade.

Application Note: Asymmetric Synthesis of a Functionalized Azaspiro[3.5]nonane Derivative

The following protocol is a conceptual outline based on established organocatalytic methodologies for the synthesis of substituted piperidines and other spirocycles. It illustrates how an asymmetric aza-Michael/aldol cascade could be designed for the synthesis of a chiral azaspiro[3.5]nonane derivative.

Protocol 3: Organocatalytic Asymmetric Synthesis of an Azaspiro[3.5]nonane Derivative

Objective: To asymmetrically synthesize a functionalized azaspiro[3.5]nonane via an organocatalytic cascade reaction.

Materials:

  • A suitable α,β-unsaturated aldehyde

  • A bifunctional starting material containing a primary amine and a nucleophilic carbon (e.g., a β-keto ester tethered to an amino group)

  • A chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether)

  • An acid co-catalyst (e.g., benzoic acid)

  • An organic solvent (e.g., toluene or chloroform)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a vial under an inert atmosphere, add the bifunctional starting material (1.2 equiv), the chiral secondary amine catalyst (0.1 - 0.2 equiv), and the acid co-catalyst (0.1 - 0.2 equiv).

  • Add the anhydrous organic solvent and stir the mixture at room temperature for a few minutes.

  • Add the α,β-unsaturated aldehyde (1.0 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, the crude mixture can be directly purified by column chromatography on silica gel to afford the enantioenriched azaspiro[3.5]nonane derivative.

Causality and Experimental Choices:

  • Catalyst System: The chiral secondary amine catalyst is responsible for the asymmetric induction by forming a chiral iminium ion. The acid co-catalyst can enhance the reactivity of the catalyst and promote the desired reaction pathway.

  • Substrate Design: The bifunctional starting material is designed to undergo a sequential aza-Michael addition and intramolecular aldol reaction to form the spirocyclic product.

  • Reaction Conditions: The choice of solvent and temperature can significantly impact the yield, diastereoselectivity, and enantioselectivity of the reaction.

IV. Data Summary and Comparison

Catalytic MethodKey FeaturesAdvantagesLimitationsRepresentative Yields
Intramolecular Heck Reaction Palladium-catalyzed C-C bond formationHigh functional group tolerance; good for constructing quaternary centers.Requires pre-functionalized substrates (aryl/vinyl halides); can require high temperatures.40-90%
Staudinger [2+2] Cycloaddition Ketene-imine cycloaddition to form β-lactamsReadily available starting materials; direct route to spiro-β-lactams.Ketenes are highly reactive and can be difficult to handle; stereocontrol can be challenging.50-80%
Organocatalytic Cascade Asymmetric synthesis via chiral amine catalysisEnantioselective; mild reaction conditions; metal-free.Substrate scope can be limited; catalyst loading may be higher than in metal catalysis.60-95% (with high ee)

Conclusion

The catalytic synthesis of azaspiro[3.5]nonanes has seen significant advancements, with transition-metal catalysis and organocatalysis offering powerful and complementary strategies. The intramolecular Heck reaction provides a robust method for the construction of the spirocyclic core from pre-functionalized precursors. The Staudinger cycloaddition offers a direct and classical route to spiro-β-lactam derivatives. Emerging organocatalytic cascade reactions present an exciting opportunity for the asymmetric synthesis of these valuable scaffolds under mild and environmentally friendly conditions. The choice of a particular method will depend on the desired substitution pattern, stereochemical requirements, and the availability of starting materials. Further exploration and development of these and other catalytic methods will undoubtedly continue to enrich the synthetic toolbox for accessing this important class of molecules.

References

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  • Chuprakov, S. et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. National Institutes of Health. [Link]

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Application Notes and Protocols for the Derivatization of the 1-Azaspiro[3.5]nonane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the 1-Azaspiro[3.5]nonane Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is increasingly focused on the exploration of three-dimensional chemical space to identify novel molecular entities with enhanced pharmacological properties. In this pursuit, spirocyclic scaffolds have emerged as privileged structures, offering a unique combination of structural rigidity, synthetic tractability, and improved physicochemical properties. Among these, the 1-azaspiro[3.5]nonane framework, characterized by a four-membered azetidine ring fused to a six-membered cyclohexane ring at a quaternary carbon, represents a particularly valuable motif. Its inherent three-dimensionality and the presence of a modifiable secondary amine provide a versatile platform for the development of new therapeutic agents.

Derivatives of azaspirocycles have demonstrated significant potential across a range of therapeutic areas. For instance, the related 7-azaspiro[3.5]nonane core is a key feature in potent GPR119 agonists for the treatment of diabetes and in next-generation Bcl-2 inhibitors for oncology.[1][2] The strategic derivatization of the 1-azaspiro[3.5]nonane scaffold allows for the fine-tuning of a molecule's steric and electronic properties, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.

This comprehensive guide provides detailed application notes and validated protocols for the derivatization of the 1-azaspiro[3.5]nonane scaffold. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles and strategic considerations for each transformation. We will explore key derivatization strategies focusing on the versatile secondary amine, including N-acylation, N-alkylation, and N-arylation.

Core Structure and Derivatization Pathways

The 1-azaspiro[3.5]nonane scaffold offers several points for chemical modification. The most accessible and versatile of these is the secondary amine of the azetidine ring. This nitrogen atom can be readily functionalized through a variety of well-established synthetic methodologies. Additionally, while more challenging, functionalization of the C-H bonds on both the azetidine and cyclohexane rings can be envisioned through modern synthetic techniques, though this guide will focus on the more common N-derivatization strategies.

Figure 1: Key derivatization pathways for the 1-azaspiro[3.5]nonane scaffold.

N-Acylation: Introducing Amide Functionality

The N-acylation of the 1-azaspiro[3.5]nonane scaffold is a fundamental transformation that introduces an amide linkage. This modification can significantly impact a molecule's biological activity and physicochemical properties, such as its hydrogen bonding capacity and conformational rigidity. The choice of acylating agent and reaction conditions is critical for achieving high yields and purity.

Causality Behind Experimental Choices:

The selection of an appropriate base and solvent system is crucial for the successful N-acylation of a secondary amine. A non-nucleophilic base is required to deprotonate the amine without competing for the acylating agent. Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. The solvent should be inert to the reaction conditions and capable of dissolving both the starting materials and reagents. Dichloromethane (DCM) or tetrahydrofuran (THF) are often suitable choices. When using acyl chlorides, the reaction is typically performed at low temperatures to control the exothermic reaction and minimize side-product formation.

Protocol 1: N-Benzoylation of 1-Azaspiro[3.5]nonane

This protocol describes a standard procedure for the N-benzoylation of 1-azaspiro[3.5]nonane using benzoyl chloride.

Materials:

  • 1-Azaspiro[3.5]nonane hydrochloride

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Step-by-Step Methodology:

  • Preparation of the Free Base: To a solution of this compound (1.0 eq) in DCM, add TEA (2.2 eq) and stir at room temperature for 30 minutes. This neutralizes the hydrochloride salt to generate the free secondary amine in situ.

  • Reaction Setup: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-benzoyl-1-azaspiro[3.5]nonane. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 1: Representative N-Acylation Reactions

Acylating AgentBaseSolventTime (h)Yield (%)
Acetyl chlorideTEADCM2>90
Benzoyl chlorideTEADCM3>95
Isobutyryl chlorideDIPEATHF4>90

N-Alkylation: Expanding the Molecular Framework

N-alkylation introduces an alkyl group onto the nitrogen atom of the 1-azaspiro[3.5]nonane scaffold, providing a direct means to explore structure-activity relationships by varying the nature of the alkyl substituent. Two primary methods for N-alkylation are direct alkylation with an alkyl halide and reductive amination.

Direct N-Alkylation with Alkyl Halides

This classical approach involves the reaction of the secondary amine with an alkyl halide in the presence of a base.

Causality Behind Experimental Choices:

The choice of base is critical to deprotonate the secondary amine, facilitating its nucleophilic attack on the alkyl halide. A common choice is a carbonate base such as potassium carbonate (K₂CO₃) or a tertiary amine. The solvent should be polar aprotic to dissolve the reagents and facilitate the Sₙ2 reaction; acetonitrile (ACN) or dimethylformamide (DMF) are often used. The reaction temperature can be varied to control the reaction rate, with heating often employed for less reactive alkyl halides.

Protocol 2: N-Benzylation of 1-Azaspiro[3.5]nonane

This protocol details the N-benzylation of 1-azaspiro[3.5]nonane using benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Reflux condenser

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ACN, add K₂CO₃ (3.0 eq).

  • Addition of Alkylating Agent: Add benzyl bromide (1.2 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-1-azaspiro[3.5]nonane. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reductive Amination

Reductive amination is a powerful and often milder alternative to direct alkylation, particularly for the introduction of more complex alkyl groups.[3][4][5] This two-step, one-pot process involves the initial formation of an iminium ion between the amine and a carbonyl compound (an aldehyde or ketone), followed by its in-situ reduction to the corresponding alkylated amine.

Causality Behind Experimental Choices:

The choice of reducing agent is critical for the success of reductive amination. The reducing agent must be mild enough to not reduce the starting carbonyl compound but reactive enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used reagent for this purpose due to its selectivity and compatibility with a wide range of functional groups.[6] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A small amount of acetic acid can be added to catalyze the formation of the iminium ion.

Protocol 3: N-Isopropylation of 1-Azaspiro[3.5]nonane via Reductive Amination

This protocol describes the synthesis of N-isopropyl-1-azaspiro[3.5]nonane using acetone.[7]

Materials:

  • This compound

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a suspension of this compound (1.0 eq) in anhydrous DCM, add acetone (1.5 eq). If the free base is used, the hydrochloride salt step can be omitted.

  • Formation of Iminium Ion: Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the residue by flash column chromatography to obtain N-isopropyl-1-azaspiro[3.5]nonane. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 2: Workflow for N-alkylation via reductive amination.

N-Arylation: The Buchwald-Hartwig Amination

The introduction of an aryl group onto the nitrogen atom of the 1-azaspiro[3.5]nonane scaffold is a powerful strategy for accessing novel chemical space. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the method of choice for the formation of C-N bonds between an amine and an aryl halide or triflate.[8][9]

Causality Behind Experimental Choices:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. The ligand plays a crucial role in facilitating both the oxidative addition of the aryl halide to the palladium center and the reductive elimination of the final product. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are often employed. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and facilitate its coordination to the palladium center. Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Protocol 4: N-Phenylation of 1-Azaspiro[3.5]nonane

This protocol provides a general procedure for the N-arylation of 1-azaspiro[3.5]nonane with bromobenzene.

Materials:

  • 1-Azaspiro[3.5]nonane

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard Schlenk glassware and techniques

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Inert Atmosphere: Perform the entire procedure under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.

  • Catalyst Preparation: In a Schlenk flask, combine Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Addition of Reagents: Add 1-azaspiro[3.5]nonane (1.2 eq) and bromobenzene (1.0 eq) to the flask, followed by anhydrous toluene.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Extraction and Concentration: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel to afford N-phenyl-1-azaspiro[3.5]nonane. Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 2: Summary of Derivatization Strategies

Derivatization StrategyReagentsKey Advantages
N-AcylationAcyl halides, AnhydridesIntroduces amide functionality, modulates H-bonding.
N-Alkylation (Direct)Alkyl halidesStraightforward, wide variety of alkyl groups.
N-Alkylation (Reductive)Aldehydes/Ketones, NaBH(OAc)₃Mild conditions, broad functional group tolerance.
N-Arylation (Buchwald)Aryl halides/triflates, Pd-catalyst, LigandForms C(aryl)-N bonds, access to novel chemical space.

Conclusion

The 1-azaspiro[3.5]nonane scaffold is a valuable building block in contemporary drug discovery, offering a unique three-dimensional framework for the design of novel therapeutic agents. The derivatization of the secondary amine through N-acylation, N-alkylation, and N-arylation provides a robust and versatile platform for generating diverse libraries of compounds for biological screening. The protocols detailed in this guide are designed to be self-validating, with clear steps for reaction monitoring, work-up, and purification. By understanding the chemical principles behind each transformation, researchers can effectively adapt and optimize these methods to synthesize a wide array of novel 1-azaspiro[3.5]nonane derivatives, thereby accelerating the discovery of new medicines.

References

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 2019. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate, 2023. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry, 2017. [Link]

  • Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. Organic Syntheses, No Date. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed, 2018. [Link]

  • REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 2014. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal, No Date. [Link]

  • Reductive Amination. Chemistry LibreTexts, 2023. [Link]

  • Reductive Amination. YouTube, 2015. [Link]

  • Reductive Amination. Myers Chem 115 Handout, No Date. [Link]

  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 2021. [Link]

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. PubMed, No Date. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed, 2020. [Link]

  • 7-Azaspiro(3.5)nonane. PubChem, No Date. [Link]

  • Buchwald–Hartwig amination. Wikipedia, No Date. [Link]

  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar, 2020. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 1-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 1-Azaspiro[3.5]nonane hydrochloride, a valuable spirocyclic amine scaffold for drug discovery. The presented protocol is designed for robustness and scalability, addressing key challenges encountered in large-scale production. This guide details a multi-step synthetic route, starting from commercially available N-Boc-4-piperidone, with in-depth explanations of the chemical principles, process optimization, and safety considerations. The protocol is intended to provide a solid foundation for researchers and chemists in the pharmaceutical and biotechnology industries to produce this important building block efficiently and safely.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in modern drug discovery. Their rigid, three-dimensional structures offer a distinct advantage over flat, aromatic compounds by providing well-defined vectors for substituent placement, which can lead to improved target binding and enhanced physicochemical properties such as solubility and metabolic stability[1]. 1-Azaspiro[3.5]nonane, in particular, serves as a key building block for the synthesis of novel therapeutics due to its unique conformational constraints and its utility in exploring new chemical space[1]. The hydrochloride salt form enhances the compound's stability and handling properties, making it ideal for further synthetic transformations and pharmaceutical formulation.

The primary challenge in utilizing spirocyclic scaffolds lies in their synthesis, which can be complex and difficult to scale up. Many reported methods are not amenable to large-scale production due to factors such as harsh reaction conditions, the use of expensive or hazardous reagents, and low overall yields[2]. This application note addresses these challenges by presenting a scalable and efficient synthetic route to this compound.

Retrosynthetic Analysis and Strategic Approach

A robust and scalable synthesis requires a strategic selection of starting materials and a sequence of reliable chemical transformations. The proposed synthesis of this compound commences with the readily available and relatively inexpensive N-Boc-4-piperidone. The key steps in this synthetic approach are:

  • Wittig Reaction: To introduce the exocyclic double bond necessary for the subsequent cyclopropanation.

  • Simmons-Smith Cyclopropanation: To form the spirocyclic core.

  • Ring Expansion and Reduction: To construct the azetidine ring.

  • Deprotection and Salt Formation: To yield the final hydrochloride salt.

This strategy is designed to avoid problematic reagents and purification steps, making it suitable for industrial production.

Detailed Synthetic Protocol

Step 1: Synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate

This initial step involves a Wittig reaction to convert the ketone functionality of N-Boc-4-piperidone into an exocyclic methylene group.

Reaction Scheme:

Step_1_Wittig_Reaction start N-Boc-4-piperidone product tert-butyl 4-methylenepiperidine-1-carboxylate start->product 1. Ph3P+CH3Br-, n-BuLi 2. THF, 0 °C to rt wittig Methyltriphenylphosphonium bromide (Ph3P+CH3Br-) base n-Butyllithium (n-BuLi) solvent THF

A schematic of the Wittig reaction.

Protocol:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 vol) under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise at 0 °C.

  • Stir the resulting orange-red solution at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in THF (2 vol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (5 vol).

  • Extract the aqueous layer with ethyl acetate (3 x 5 vol).

  • Combine the organic layers, wash with brine (5 vol), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-methylenepiperidine-1-carboxylate as a colorless oil.

Step 2: Synthesis of tert-butyl 1-azaspiro[3.5]nonane-1-carboxylate

This crucial step involves the formation of the spirocyclic core via a Simmons-Smith cyclopropanation reaction.

Reaction Scheme:

Step_2_Cyclopropanation start tert-butyl 4-methylenepiperidine-1-carboxylate product tert-butyl 1-azaspiro[3.5]nonane-1-carboxylate start->product Et2Zn, CH2I2 DCM, 0 °C to rt reagents Diethylzinc (Et2Zn) Diiodomethane (CH2I2) solvent DCM

Formation of the spirocycle via Simmons-Smith reaction.

Protocol:

  • To a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 10 vol) under a nitrogen atmosphere at 0 °C, add diethylzinc (1.5 eq, 1.0 M in hexanes) dropwise.

  • Add diiodomethane (1.5 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (5 vol).

  • Extract the aqueous layer with DCM (3 x 5 vol).

  • Combine the organic layers, wash with brine (5 vol), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 1-azaspiro[3.5]nonane-1-carboxylate.

Step 3: Synthesis of 1-Azaspiro[3.5]nonane

This step involves the deprotection of the Boc group to yield the free spirocyclic amine.

Reaction Scheme:

Step_3_Deprotection start tert-butyl 1-azaspiro[3.5]nonane-1-carboxylate product 1-Azaspiro[3.5]nonane start->product TFA, DCM 0 °C to rt reagent Trifluoroacetic acid (TFA) solvent DCM

Removal of the Boc protecting group.

Protocol:

  • To a solution of tert-butyl 1-azaspiro[3.5]nonane-1-carboxylate (1.0 eq) in DCM (10 vol) at 0 °C, add trifluoroacetic acid (TFA, 5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM (5 vol) and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Extract the aqueous layer with DCM (3 x 5 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain 1-Azaspiro[3.5]nonane. Caution: The free amine is volatile.

Step 4: Synthesis of this compound

The final step is the formation of the hydrochloride salt for improved stability and handling.

Reaction Scheme:

Step_4_Salt_Formation start 1-Azaspiro[3.5]nonane product This compound start->product HCl/Et2O Et2O, 0 °C reagent HCl in Diethyl Ether solvent Diethyl Ether

Formation of the final hydrochloride salt.

Protocol:

  • Dissolve the crude 1-Azaspiro[3.5]nonane (1.0 eq) in diethyl ether (10 vol) and cool to 0 °C.

  • Add a solution of hydrogen chloride in diethyl ether (1.1 eq, 2.0 M) dropwise with vigorous stirring.

  • A white precipitate will form. Stir the suspension at 0 °C for 1 hour.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white crystalline solid.

Data Summary and Characterization

StepProductStarting MaterialReagentsSolventYield (%)Purity (by HPLC)
1tert-butyl 4-methylenepiperidine-1-carboxylateN-Boc-4-piperidonePh3P+CH3Br-, n-BuLiTHF85-95>95%
2tert-butyl 1-azaspiro[3.5]nonane-1-carboxylatetert-butyl 4-methylenepiperidine-1-carboxylateEt2Zn, CH2I2DCM70-80>98%
31-Azaspiro[3.5]nonanetert-butyl 1-azaspiro[3.5]nonane-1-carboxylateTFADCM90-98 (crude)-
4This compound1-Azaspiro[3.5]nonaneHCl in Et2ODiethyl Ether>95>99%

Characterization Data for this compound:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, D₂O): δ 3.45-3.35 (m, 4H), 1.95-1.85 (m, 4H), 1.70-1.55 (m, 6H).

  • ¹³C NMR (101 MHz, D₂O): δ 52.1, 44.8, 34.2, 27.9, 25.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₁₆N⁺ [M+H]⁺: 126.1283; found: 126.1285.

Scale-Up Considerations and Safety

Process Safety:

  • n-Butyllithium: Highly pyrophoric. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE). Quench slowly and carefully.

  • Diethylzinc: Pyrophoric. Handle under an inert atmosphere.

  • Diiodomethane: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate PPE.

  • Trifluoroacetic Acid: Highly corrosive. Use in a fume hood with acid-resistant gloves and eye protection.

Scale-Up and Optimization:

  • Exothermic Reactions: The Wittig ylide formation and the Simmons-Smith reaction are exothermic. On a large scale, ensure adequate cooling and controlled addition of reagents to maintain the reaction temperature.

  • Purification: While column chromatography is suitable for laboratory scale, on a larger scale, consider alternative purification methods such as crystallization or distillation for intermediates to improve efficiency and reduce solvent waste.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Triphenylphosphine oxide, a byproduct of the Wittig reaction, can often be removed by crystallization.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Wittig reaction Incomplete ylide formation due to moisture or poor quality base.Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly titrated n-butyllithium.
Low yield in Simmons-Smith reaction Deactivation of the zinc reagent.Use high-purity diethylzinc and diiodomethane. Ensure the reaction is kept anhydrous.
Incomplete Boc deprotection Insufficient acid or reaction time.Increase the equivalents of TFA or extend the reaction time. Monitor closely by LC-MS.
Product loss during workup of free amine Volatility of 1-Azaspiro[3.5]nonane.Minimize concentration time and use moderate vacuum. Proceed to the salt formation step as quickly as possible.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By utilizing readily available starting materials and robust chemical transformations, this method offers a reliable pathway for the production of this valuable building block in quantities suitable for drug development programs. The insights into process optimization, safety, and troubleshooting are intended to facilitate the successful implementation of this synthesis on a larger scale.

References

  • Benchchem. Synthesis of 7-Azaspiro[3.5]nonan-1-one. (Technical Support Center).
  • Antonov, D., et al. (2021). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.
  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • García-García, P., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega.
  • Ivashchenko, O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0403v2H27aAjC2WIEfGSDU-_4DBUbSdmNjsaVxbbFXzjmNGr2QoHj7GAXGFU8BIpl0Y62hNbUkTlT90yAEk2URzMvkmjKXgzTA4xO44I3ftvyDYQ0dBmTLgw7519Mlnc9e-emoyg2jwTZyihblWKsKQLZyUkHN_9ALAqxjq-eoOc7xfYW4Q7ybvRKRrN02RGSFwIJBzWF7RrtAXhyTO0YESKlfpnTL30LB4gWB24LcwDuTv0bhECUyQ_tJblfhxMUGCBQuGDFUY_jsRmBn1n44IV-s10-nLCuUL40gtVDCMqWo34-1pxaBLKxuaHYhzDL]([Link]

Sources

Asymmetric Synthesis of Chiral 1-Azaspiro[3.5]nonane Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of 1-Azaspiro[3.5]nonanes in Drug Discovery

The 1-azaspiro[3.5]nonane scaffold, a unique three-dimensional (3D) molecular architecture, has garnered significant attention in medicinal chemistry. Its inherent rigidity and defined spatial orientation of substituents make it a valuable building block for the design of novel therapeutic agents. Unlike flat, aromatic structures, the spirocyclic nature of this framework allows for the exploration of new chemical space, potentially leading to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The precise control over the stereochemistry of the spirocenter is paramount, as different enantiomers of a chiral molecule often exhibit distinct biological activities.[1] This guide provides a comprehensive overview of two powerful and distinct strategies for the asymmetric synthesis of chiral 1-azaspiro[3.5]nonane analogs: Rhodium-Catalyzed Asymmetric Cyclopropanation and Organocatalytic Intramolecular Michael Addition.

Strategic Approaches to Asymmetric Synthesis

The enantioselective construction of the 1-azaspiro[3.5]nonane core can be achieved through various synthetic strategies. This guide will focus on two modern and highly effective methods that offer excellent control over stereochemistry.

Method 1: Rhodium-Catalyzed Asymmetric Cyclopropanation

This approach involves the reaction of a diazo compound with an exocyclic methylene precursor, such as a protected 4-methylene-piperidine, catalyzed by a chiral rhodium complex. The choice of the chiral ligand on the rhodium catalyst is crucial for inducing high enantioselectivity.[2]

Causality Behind Experimental Choices: The dirhodium tetracarboxylate core of the catalyst serves as a Lewis acid to activate the diazo compound, leading to the formation of a rhodium carbene intermediate. The chiral ligands surrounding the rhodium centers create a chiral environment that directs the approach of the olefin, thereby controlling the stereochemistry of the newly formed cyclopropane ring. The use of bulky and sterically demanding chiral ligands often enhances the enantioselectivity by creating a more defined chiral pocket.[1][3]

Experimental Workflow: Rhodium-Catalyzed Asymmetric Cyclopropanation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare chiral Rh(II) catalyst solution D Charge reactor with Rh(II) catalyst and 4-methylenepiperidine solution A->D B Prepare solution of N-protected 4-methylenepiperidine B->D C Prepare solution of diazoacetate E Slowly add diazoacetate solution via syringe pump C->E F Stir at controlled temperature E->F G Quench reaction F->G H Solvent evaporation G->H I Purify by column chromatography H->I J Characterize product (NMR, HPLC) I->J

Caption: Workflow for Rhodium-Catalyzed Asymmetric Cyclopropanation.

Detailed Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation of N-Boc-4-methylenepiperidine

Materials:

  • N-Boc-4-methylenepiperidine

  • Ethyl diazoacetate

  • Dirhodium(II) tetrakis(S-PTAD) [Rh₂(S-PTAD)₄] or other suitable chiral rhodium catalyst

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Ethyl acetate

  • Argon or Nitrogen gas

  • Standard glassware and syringe pump

Procedure:

  • Catalyst and Substrate Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve the chiral rhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄, 0.01 mol%) in anhydrous DCM (1.0 M solution of the olefin). Add N-Boc-4-methylenepiperidine (1.0 equiv).

  • Reaction Setup: Place the flask in a controlled temperature bath (e.g., 25 °C).

  • Addition of Diazo Compound: In a separate flame-dried syringe, prepare a solution of ethyl diazoacetate (1.1 equiv) in anhydrous DCM. Place the syringe on a syringe pump for slow addition.

  • Reaction Execution: Add the ethyl diazoacetate solution to the reaction mixture dropwise over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired chiral 1-azaspiro[3.5]nonane analog.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation: Rhodium-Catalyzed Cyclopropanation

EntryCatalyst (mol%)Diazo CompoundSolventTemp (°C)Yield (%)ee (%)Reference
1Rh₂(S-PTAD)₄ (1)Ethyl diazoacetateDCM258595[4]
2Rh₂(S-DOSP)₄ (1)Methyl diazoacetateCH₂Cl₂239298
3Rh₂(R-PTTL)₄ (0.5)t-Butyl diazoacetateToluene07892

Note: Data is representative and may vary based on specific substrate and reaction conditions.

Method 2: Organocatalytic Intramolecular Michael Addition

This strategy relies on the use of a small chiral organic molecule, such as a prolinol derivative, to catalyze the intramolecular cyclization of a suitably functionalized precursor. The key is the formation of a chiral enamine or iminium ion intermediate, which directs the stereochemical outcome of the reaction.[5][6]

Causality Behind Experimental Choices: The chiral secondary amine catalyst reacts with an aldehyde or ketone functionality on the precursor to form a chiral enamine or iminium ion. This intermediate then undergoes an intramolecular Michael addition to an α,β-unsaturated system within the same molecule. The stereochemistry of the newly formed spirocenter is controlled by the chiral catalyst, which shields one face of the intermediate, favoring attack from the less sterically hindered side.[7]

Reaction Mechanism: Organocatalytic Intramolecular Michael Addition

G cluster_cycle Catalytic Cycle A Precursor + Chiral Amine Catalyst B Formation of Chiral Enamine Intermediate A->B - H₂O C Intramolecular Michael Addition B->C 5-exo-trig cyclization D Formation of Iminium Ion C->D E Hydrolysis D->E + H₂O F Chiral 1-Azaspiro[3.5]nonane + Catalyst Regeneration E->F F->A Catalyst Turnover

Caption: Catalytic cycle of the organocatalytic intramolecular Michael addition.

Detailed Protocol: Organocatalytic Asymmetric Synthesis of a 1-Azaspiro[3.5]nonane Derivative

Materials:

  • (E)-N-(4-oxocyclohexyl)-3-phenylacrylamide (or other suitable precursor)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)

  • Benzoic acid (co-catalyst)

  • Toluene, anhydrous

  • Hexanes

  • Ethyl acetate

  • Argon or Nitrogen gas

  • Standard glassware

Procedure:

  • Precursor Synthesis: Synthesize the precursor, for example, (E)-N-(4-oxocyclohexyl)-3-phenylacrylamide, through standard amide coupling procedures.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the precursor (1.0 equiv), the chiral organocatalyst (e.g., Jørgensen-Hayashi catalyst, 10 mol%), and the co-catalyst (e.g., benzoic acid, 10 mol%) in anhydrous toluene.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction may require 24-48 hours for completion.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Analysis: Determine the enantiomeric excess of the spirocyclic product by chiral HPLC analysis.

Data Presentation: Organocatalytic Intramolecular Michael Addition

EntryCatalyst (mol%)Additive (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
1Jørgensen-Hayashi (10)Benzoic Acid (10)Toluene259094[5][6]
2Proline (20)-DMSORT7585
3MacMillan Catalyst (5)TFA (5)CH₂Cl₂08291[7]

Note: Data is representative and may vary based on specific substrate and reaction conditions.

Conclusion and Future Perspectives

The asymmetric synthesis of chiral 1-azaspiro[3.5]nonane analogs is a rapidly evolving field with significant implications for drug discovery. Both rhodium-catalyzed asymmetric cyclopropanation and organocatalytic intramolecular Michael addition represent robust and highly stereoselective methods for accessing these valuable scaffolds. The choice of method will depend on the specific target molecule and the availability of starting materials. Future research in this area will likely focus on the development of even more efficient and versatile catalytic systems, as well as the application of these methodologies to the synthesis of complex natural products and novel therapeutic agents.

References

  • Hu, Y., et al. (2020). Rhodium(II)-Catalyzed Asymmetric C-H Functionalization. Chemical Reviews, 120(1), 75-128. [Link]

  • Alba, A.-N., et al. (2011). A general overview of the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 40(10), 4979-4991. [Link]

  • Bandini, M., & Umani-Ronchi, A. (Eds.). (2011).
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1891-1906. [Link]

  • Ojima, I. (Ed.). (2010). Catalytic Asymmetric Synthesis (3rd ed.). Wiley-VCH.
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  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243-4244. [Link]

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944. [Link]

  • Córdova, A. (2004). The Proline-Catalyzed Asymmetric Mannich Reaction.
  • Davies, H. M., & Manning, J. R. (2008). Catalytic C-H functionalization by rhodium-catalyzed carbenoid insertion.
  • Doyle, M. P., Duffy, R., Ratnikov, M., & Zhou, L. (2010). Catalytic, asymmetric, and diastereoselective cyclopropanation of alkenes. Chemical Reviews, 110(2), 704-724.
  • Evans, D. A., Scheidt, K. A., Fandrick, K. R., Fandrick, D. R., & Regan, C. P. (2003). Enantioselective, Rhodium-Catalyzed Hydrogenations of Unsaturated Azlactones. A Highly Versatile Synthesis of Enantioenriched α-Amino Acids. Journal of the American Chemical Society, 125(36), 10780-10781.
  • Fagnou, K., & Lautens, M. (2003). Rhodium-Catalyzed C-C and C-N Bond Forming Reactions.
  • Glorius, F. (Ed.). (2007).
  • Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004).
  • Jørgensen, K. A. (2000). Asymmetric Organocatalysis.
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Sharpless, K. B. (2002). Searching for New Reactivity (Nobel Lecture).
  • Stambach, J. F. (2002). Asymmetric Synthesis. Wiley-VCH.
  • Trost, B. M. (1995). Atom Economy—A Challenge for Organic Synthesis. Angewandte Chemie International Edition in English, 34(3), 259-281.
  • Walsh, P. J., & Kozlowski, M. C. (2009).
  • Frost, J. R., & Zhou, J. (2015). Rhodium-Catalyzed Asymmetric Arylative Cyclization of Nitrogen-Tethered Alkyne-Enoates. Organic Letters, 17(15), 3742-3745. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Azaspiro[3.5]nonane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis. My aim is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanisms and the rationale behind the recommended optimizations.

Introduction to 1-Azaspiro[3.5]nonane Synthesis

1-Azaspiro[3.5]nonane is a valuable saturated spirocyclic amine that serves as a key building block in medicinal chemistry. Its rigid, three-dimensional structure is of great interest for the development of novel therapeutics. While several synthetic routes can be envisioned, this guide will focus on the most practical and scalable approach: intramolecular reductive amination of 4-(aminomethyl)cyclohexanone . This method is often favored for its efficiency and the commercial availability of starting materials.

We will explore the nuances of this synthesis, from the preparation of the key precursor to the final purification of the target molecule. This guide is structured to anticipate and address the common challenges encountered in the laboratory.

Core Synthesis Strategy: Intramolecular Reductive Amination

The primary strategy for synthesizing 1-Azaspiro[3.5]nonane involves a two-step process:

  • Synthesis of the Precursor: Preparation of 4-(aminomethyl)cyclohexanone.

  • Intramolecular Cyclization: Reductive amination of the amino-ketone to form the spirocyclic amine.

This approach is advantageous as it builds the spirocyclic system in a single, efficient cyclization step.

Diagram of the Overall Synthetic Workflow

1-Azaspiro_3_5_nonane_Synthesis Starting_Material Cyclohexanone Derivative Precursor_Synthesis Synthesis of 4-(aminomethyl)cyclohexanone Starting_Material->Precursor_Synthesis e.g., Wittig reaction, reduction, hydrolysis Precursor 4-(aminomethyl)cyclohexanone Precursor_Synthesis->Precursor Cyclization Intramolecular Reductive Amination Precursor->Cyclization Reducing Agent (e.g., NaBH3CN) Product 1-Azaspiro[3.5]nonane Cyclization->Product

Caption: General workflow for the synthesis of 1-Azaspiro[3.5]nonane.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of 1-Azaspiro[3.5]nonane.

Q1: What is the most reliable method for synthesizing 1-Azaspiro[3.5]nonane on a laboratory scale?

A1: The most dependable and frequently employed method is the intramolecular reductive amination of 4-(aminomethyl)cyclohexanone. This "one-pot" cyclization is generally high-yielding and avoids the complexities of other multi-step cycloaddition or rearrangement reactions.

Q2: What are the critical parameters to control during the intramolecular reductive amination step?

A2: The key parameters for a successful intramolecular reductive amination are:

  • pH: The reaction should be maintained in a weakly acidic range (pH 4-6) to facilitate imine formation without protonating the amine, which would render it non-nucleophilic.[1]

  • Reducing Agent: The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are preferred as they are mild enough not to reduce the ketone before imine formation.[2]

  • Solvent: Protic solvents like methanol or ethanol are commonly used.

  • Temperature: The reaction is typically run at room temperature.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. The disappearance of the starting material (4-(aminomethyl)cyclohexanone) and the appearance of the less polar product (1-Azaspiro[3.5]nonane) can be visualized. Staining with ninhydrin can be useful for visualizing the primary amine of the starting material, which will be absent in the secondary amine product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q4: Are there alternative synthetic routes to 1-Azaspiro[3.5]nonane?

A4: Yes, other routes exist, though they are often more complex. These can include:

  • [2+2] Cycloaddition Reactions: Similar to the synthesis of other azaspirocycles, a [2+2] cycloaddition could be employed, but this would likely require more specialized starting materials.[3]

  • Domino Radical Bicyclization: This has been used for related azaspiro[4.4]nonane systems and involves the formation and capture of nitrogen-centered radicals.[4]

  • Schmidt Reaction: An intramolecular Schmidt reaction could potentially be used to form the spirocyclic lactam, which would then require reduction.[5]

These alternative methods are generally less direct and may present more significant optimization challenges for this specific target.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Aminomethyl)cyclohexanone Hydrochloride (Precursor)

This protocol outlines a plausible synthesis of the key precursor from 4-cyanocyclohexanone.

Materials:

  • 4-cyanocyclohexanone

  • Raney Nickel (or other suitable hydrogenation catalyst, e.g., Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas

  • Hydrochloric acid (ethanolic solution)

  • Diethyl ether

Procedure:

  • To a solution of 4-cyanocyclohexanone (1 eq.) in anhydrous methanol, add a catalytic amount of Raney Nickel slurry under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • To the filtrate, add a solution of hydrochloric acid in ethanol (e.g., 2 M) until the pH is acidic.

  • Concentrate the solution under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of 4-(aminomethyl)cyclohexanone.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of 1-Azaspiro[3.5]nonane (Intramolecular Reductive Amination)

Materials:

  • 4-(aminomethyl)cyclohexanone hydrochloride

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Acetic acid (glacial)

  • Sodium hydroxide (aqueous solution, e.g., 2 M)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-(aminomethyl)cyclohexanone hydrochloride (1 eq.) in methanol.

  • Adjust the pH of the solution to approximately 5-6 by the dropwise addition of glacial acetic acid.

  • Add sodium cyanoborohydride (1.5-2.0 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of dilute hydrochloric acid until gas evolution ceases.

  • Basify the reaction mixture to a pH > 12 with a 2 M aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Azaspiro[3.5]nonane.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Problem Problem Encountered Low_Yield Low or No Product Formation Problem->Low_Yield Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Side_Products Presence of Significant Side Products Problem->Side_Products Check_pH Incorrect pH for imine formation Low_Yield->Check_pH Potential Cause Check_Reagent Degraded reducing agent Low_Yield->Check_Reagent Potential Cause Extend_Time Increase reaction time Incomplete_Reaction->Extend_Time Solution Add_Reagent Add more reducing agent Incomplete_Reaction->Add_Reagent Solution Over-reduction Reduction of ketone before cyclization Side_Products->Over-reduction Possible Side Reaction Polymerization Intermolecular reactions Side_Products->Polymerization Possible Side Reaction Adjust_pH Adjust pH to 4-6 with acetic acid Check_pH->Adjust_pH Action Use_Fresh Use fresh NaBH3CN Check_Reagent->Use_Fresh Action Use_Milder_Reagent Ensure NaBH3CN is used, not NaBH4 Over-reduction->Use_Milder_Reagent Mitigation Dilute_Reaction Run the reaction at higher dilution Polymerization->Dilute_Reaction Mitigation

Sources

Technical Support Center: Synthesis of 1-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this valuable spirocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 1-Azaspiro[3.5]nonane and its derivatives?

A1: The synthesis of 1-Azaspiro[3.5]nonane derivatives often involves multi-step sequences. Common strategies include the construction of the spirocyclic core via cycloaddition reactions, such as the Staudinger [2+2] ketene-imine cycloaddition to form a β-lactam intermediate, followed by reduction.[1][2] Another approach involves the cyclization of suitably functionalized precursors. For instance, a patent for the synthesis of a related compound, 7-oxo-2-azaspiro[3.5]nonane, describes a two-step cyclization process.[3] The final step in many syntheses is the formation of the hydrochloride salt.

Q2: What are the most probable side products I might encounter during the synthesis of this compound?

A2: The nature and quantity of side products are highly dependent on the specific synthetic route and reaction conditions employed. However, based on common reactions used for constructing similar azaspirocycles, you may encounter the following classes of impurities:

  • Olefinic Impurities: These can arise from elimination reactions, particularly under harsh basic or acidic conditions, or at elevated temperatures.[1]

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials or stable intermediates in your crude product.[1]

  • Over-reduction Products: If a reduction step is involved (e.g., using strong reducing agents like lithium aluminum hydride), over-reduction of other functional groups can occur.

  • Stereoisomers: If the synthesis involves the creation of chiral centers, a mixture of diastereomers (e.g., cis/trans) may be formed.[1]

  • Reagent-derived Byproducts: Stoichiometric reagents can generate byproducts that may contaminate the product. A classic example is the formation of triphenylphosphine oxide from triphenylphosphine.[1]

  • Oxidation Products: Amines can be susceptible to oxidation upon exposure to air, leading to the formation of various oxidized species.[4]

Q3: How can I detect and characterize these impurities?

A3: A combination of analytical techniques is typically employed for the detection and characterization of impurities.[5]

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and to get a preliminary idea of the number of components in the crude product.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for separating and identifying the components of a mixture. LC-MS provides the molecular weight of the impurities, which is a crucial piece of information for structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for determining the detailed structure of the main product and the impurities. For instance, the presence of vinyl proton signals in ¹H NMR can indicate olefinic impurities.[1]

  • Infrared (IR) Spectroscopy: Can help identify the presence of specific functional groups, such as C=C bonds in olefinic impurities.[1]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, with a focus on identifying and mitigating side-product formation.

Problem: Low Yield of the Desired Product

Low yields can be frustrating, and the root cause is often linked to side reactions.

Potential Cause 1: Incomplete Reaction
  • How to Diagnose: Monitor the reaction by TLC or LC-MS. The persistence of starting material spots/peaks indicates an incomplete reaction.[1]

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the starting materials and reagents are of high purity. Impurities in reagents can inhibit the reaction.

    • Reaction Time: The reaction may require a longer duration to go to completion.

    • Temperature: Reaction rates are temperature-dependent. A modest increase in temperature might be necessary, but be cautious as this can also promote side reactions.[1]

    • Stoichiometry: Re-evaluate the stoichiometry of your reagents.

Potential Cause 2: Product Degradation
  • How to Diagnose: The appearance of multiple new spots on TLC, often with lower Rf values (streaking), can suggest decomposition.

  • Troubleshooting Steps:

    • Temperature Control: Avoid excessive temperatures during the reaction and work-up.

    • pH Control: Some spirocycles can be sensitive to strong acids or bases. Ensure the pH is controlled during extraction and purification steps.

    • Atmosphere: If your molecule is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

Problem: Presence of Significant Impurities in the Crude Product

The presence of impurities complicates purification and can impact the quality of the final product.

Side Product Profile
Side Product Class Potential Cause Analytical Signature (¹H NMR) Mitigation Strategy
Olefinic Impurities Elimination reactions (high temperature, strong base/acid).[1]Signals in the vinyl region (typically 5-7 ppm).[1]Optimize reaction temperature and choice of base/acid.
Over-reduction Products Use of overly harsh reducing agents.Absence of expected functional group signals (e.g., carbonyl).Use a milder reducing agent; control stoichiometry and temperature.
Unreacted Intermediates Incomplete reaction of a specific step.Persistence of signals corresponding to the intermediate.Drive the reaction to completion (see "Low Yield" section).
Polymeric Material Intermolecular side reactions.Broad, unresolved signals in the NMR spectrum.Use more dilute reaction conditions.
Stereoisomers Non-stereoselective reaction conditions.[1]Complex NMR spectra with multiple sets of signals for the product.Modify reaction conditions (solvent, temperature) to favor one isomer; purification by chromatography.[1]
In-depth Analysis of Common Side Products

The formation of olefinic impurities is a common issue in syntheses involving elimination reactions. For instance, in a multi-step synthesis, an intermediate with a good leaving group might undergo elimination instead of the desired substitution or cyclization. A patent for a related azaspirocycle synthesis specifically mentions the formation of "transitional reduction olefin impurities" during a lithium aluminum hydride cyclization step.[3]

  • Mechanism: Elimination reactions are favored by high temperatures and the presence of strong, non-nucleophilic bases.

  • Mitigation:

    • Carefully control the reaction temperature.

    • Choose a base that favors the desired reaction pathway.

    • Consider using protecting groups to block reactive sites that might facilitate elimination.

The presence of unreacted starting materials or intermediates is a clear indication that the reaction has not gone to completion.[1]

  • Mitigation:

    • Monitoring: Diligent reaction monitoring by TLC or LC-MS is crucial.

    • Purification: Most unreacted starting materials can be removed by column chromatography.[1]

Visualizations
Troubleshooting Workflow

G start Start Synthesis monitor Monitor Reaction (TLC/LC-MS) start->monitor complete Reaction Complete? monitor->complete workup Aqueous Work-up & Extraction complete->workup Yes troubleshoot_yield Troubleshoot Low Yield complete->troubleshoot_yield No crude_analysis Analyze Crude Product (NMR, LC-MS) workup->crude_analysis pure Product Pure? crude_analysis->pure final_product 1-Azaspiro[3.5]nonane HCl pure->final_product Yes troubleshoot_purity Identify & Mitigate Side Products pure->troubleshoot_purity No purify Purification (Column Chromatography/Recrystallization) purify->final_product troubleshoot_yield->monitor troubleshoot_purity->purify

Caption: A logical workflow for troubleshooting synthesis issues.

Formation of an Olefinic Side Product

G reactant Intermediate with Leaving Group (LG) product Desired Product (e.g., 1-Azaspiro[3.5]nonane derivative) reactant->product Desired Reaction (e.g., Cyclization) side_product Olefinic Side Product reactant->side_product Elimination (High Temp/Base)

Caption: Competing pathways leading to desired product vs. side product.

Experimental Protocols

General Protocol for Purification by Column Chromatography

Column chromatography is a standard method for purifying organic compounds.[1]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent, gradually increasing the polarity of the eluent (e.g., by adding ethyl acetate to hexane) to separate the components based on their polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Kuntiyong, P., Moongmai, S., Thongluar, N., & Klayparn, I. (2022). SYNTHESIS OF 1-AZASPIRO[4.5]-7-DECEN-2-ONE FROM L-ASPARAGINE AND L-ASPARTIC ACID. HETEROCYCLES, 105(1), 487.
  • ACS Omega. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Veeprho. (n.d.). Amine Impurities and Related Compound.
  • ResearchGate. (2025).
  • PubMed Central (PMC). (n.d.).
  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • SpiroChem. (n.d.). Impurity Synthesis And Identification.
  • De Gruyter. (n.d.).

Sources

Technical Support Center: Troubleshooting Low Yield in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Spirocycles are integral motifs in numerous bioactive molecules and approved drugs, making their efficient synthesis a critical endeavor in medicinal chemistry.[1] However, the construction of these sterically demanding three-dimensional structures can be challenging, often resulting in lower than expected yields.

This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions and provides initial guidance.

Q1: My spirocyclization reaction is not working at all, or the yield is extremely low. Where should I start troubleshooting?

A1: When facing a very low or zero yield, a systematic approach is crucial. Begin by verifying the fundamentals of your experimental setup and reagents.[2]

  • Reagent and Solvent Purity: Ensure all starting materials, reagents, and solvents are pure and dry, especially for moisture-sensitive reactions.[3] Contaminants can poison catalysts or lead to unwanted side reactions.[4]

  • Inert Atmosphere: For reactions employing air-sensitive catalysts or intermediates, confirm that your inert atmosphere (e.g., nitrogen or argon) is rigorously maintained.

  • Reaction Monitoring: Actively monitor the reaction from the beginning using an appropriate analytical technique like TLC, LC-MS, or NMR. This will help determine if the reaction is not starting, starting and then stalling, or if the product is decomposing.[2][5]

  • Literature Precedent: If you are following a literature procedure, re-read it carefully to ensure no critical details were missed. Sometimes, seemingly minor details like the rate of addition or specific purification methods are vital for success.

Q2: I'm observing multiple spots on my TLC plate, and my crude NMR is very complex. What are the likely side reactions?

A2: The formation of multiple byproducts is a common issue. The nature of these byproducts depends on your specific reaction type. Potential side reactions include:

  • Intermolecular Reactions: If the intramolecular spirocyclization is slow, intermolecular reactions between starting materials can become competitive, leading to oligomeric or polymeric material.

  • Decomposition: Your starting material or product might be unstable under the reaction conditions. Running the reaction at a lower temperature or for a shorter duration might mitigate this.

  • Rearrangement Products: Depending on the mechanism, intermediates could undergo rearrangements to form constitutional isomers instead of the desired spirocycle.

  • Incomplete Cyclization: The reaction may stop at an intermediate stage without completing the final ring-closing step.

Identifying the major byproducts by techniques like LC-MS or by isolating and characterizing them can provide valuable mechanistic clues to address the problem.

Q3: My yield is inconsistent between batches. What could be the cause?

A3: Inconsistent yields often point to subtle variations in reaction setup or reagent quality.

  • Reagent Quality: The purity of reagents, especially catalysts and substrates, can vary between batches. It's good practice to re-purify or re-characterize starting materials if you encounter inconsistencies.

  • Solvent Purity: The water content in solvents can fluctuate, significantly impacting moisture-sensitive reactions. Using freshly dried solvents is recommended.[3]

  • Temperature Control: Inconsistent heating or cooling can lead to variable reaction rates and byproduct formation.[3] Ensure your reaction temperature is well-controlled and monitored.

  • Stirring Efficiency: In heterogeneous reactions, inefficient stirring can lead to poor mixing and inconsistent results.

Part 2: Detailed Troubleshooting Guides

This section provides in-depth solutions to specific problems you might encounter.

Issue 1: Problems Related to the Substrate

The electronic and steric properties of your substrate are critical for a successful spirocyclization.

Q: My substrate has bulky substituents near the reaction center. Could this be hindering the reaction?

A: Yes, steric hindrance is a major factor in spirocyclization.[6][7][8] The formation of a spirocyclic center involves bringing two parts of a molecule into close proximity, which can be disfavored by large, bulky groups.

Causality: Bulky groups can increase the activation energy of the cyclization step by introducing van der Waals repulsion in the transition state.[6][8] This can slow down the desired intramolecular reaction, allowing side reactions to dominate.

Troubleshooting Protocol:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the steric barrier. However, be mindful of potential product decomposition.

  • Use a Less Sterically Demanding Catalyst: If you are using a catalyst with bulky ligands, switching to a catalyst with smaller ligands might improve substrate accessibility.

  • Modify the Substrate: If possible, consider redesigning your substrate to reduce steric bulk at a non-critical position.

Q: How do the electronic properties of my substrate affect the reaction yield?

A: The electronic nature of your substrate is crucial, particularly the nucleophilicity of the attacking atom and the electrophilicity of the atom being attacked.

Causality: Electron-donating groups can increase the nucleophilicity of the attacking species, accelerating the cyclization. Conversely, electron-withdrawing groups can enhance the electrophilicity of the acceptor, also favoring the reaction. However, an imbalance can lead to low yields. For example, in some nickel-catalyzed spirocyclizations, electron-donating groups on the arene have been shown to improve enantioselectivity but decrease the yield.[9]

Troubleshooting Protocol:

  • Analyze Electronic Effects: Evaluate the electronic properties of your substrate. If the nucleophile is weak, consider adding an electron-donating group. If the electrophile is not sufficiently reactive, an electron-withdrawing group might be beneficial.

  • Change the Catalyst or Lewis Acid: A different catalyst or Lewis acid can modulate the electronic properties of the substrate, making the cyclization more favorable.

Issue 2: Catalyst and Reaction Condition Optimization

Fine-tuning your reaction conditions is often the key to improving yield.

Q: I suspect my catalyst is deactivating. How can I confirm this and what can I do about it?

A: Catalyst deactivation is a common problem in catalytic reactions and can occur through various mechanisms like poisoning, coking, or sintering.[10][11][12]

Causality: Impurities in the starting materials or solvent can act as catalyst poisons.[12] High temperatures can cause metal catalysts to agglomerate (sinter), reducing the active surface area.[12] In some cases, byproducts of the reaction can bind to the catalyst and inhibit its activity.[10]

Troubleshooting Protocol:

  • Monitor Catalyst Activity Over Time: Take aliquots from the reaction at different time points and analyze the conversion. A reaction that starts and then stops is a strong indicator of catalyst deactivation.

  • Increase Catalyst Loading: A simple, though less elegant, solution is to increase the catalyst loading.

  • Use a More Robust Catalyst: If available, switch to a catalyst known for higher stability under your reaction conditions.

  • Purify Reagents and Solvents: Rigorously purify all reaction components to remove potential catalyst poisons.

Q: How do I choose the optimal solvent and temperature for my spirocyclization?

A: The choice of solvent and temperature can dramatically influence the outcome of a reaction by affecting solubility, reaction rates, and even selectivity.[13][14][15]

Causality: Solvents can stabilize or destabilize reactants, intermediates, and transition states.[15] Polar solvents, for instance, can stabilize charged intermediates, potentially accelerating the reaction. Temperature directly affects the reaction rate; however, higher temperatures can also promote side reactions and decomposition.[3]

Optimization Workflow:

A systematic approach to optimizing these parameters is crucial. Design of Experiments (DoE) can be a powerful tool for this. Below is a simplified optimization table.

Experiment Solvent Temperature (°C) Yield (%)
1Toluene8035
2Toluene11055
3Dioxane8040
4Dioxane10065
5Acetonitrile6020
6Acetonitrile8030

Protocol for Optimization:

  • Solvent Screening: Start with a small-scale screen of a few common solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).

  • Temperature Titration: Once a promising solvent is identified, run the reaction at a few different temperatures to find the optimal balance between reaction rate and selectivity.

  • Concentration Effects: The concentration of the reaction can also be important. High concentrations can favor intermolecular side reactions, while very low concentrations might slow down the desired intramolecular reaction.

Issue 3: Workup and Purification Challenges

Losing product during the workup and purification stages is a frequent cause of low isolated yield.[5][16]

Q: I seem to be losing a significant amount of my product during the aqueous workup. What could be happening?

A: Product loss during aqueous workup can occur for several reasons.

Causality:

  • Product Solubility: Your spirocyclic product might have some solubility in the aqueous layer, especially if it contains polar functional groups.

  • Emulsion Formation: The formation of a stable emulsion can trap your product, making separation difficult.

  • Product Instability: Your product might be sensitive to the pH of the aqueous solution used for quenching or washing.[5]

Troubleshooting Protocol:

  • Analyze the Aqueous Layer: Before discarding the aqueous layer, extract it one more time with a different organic solvent and analyze the extract by TLC or LC-MS to check for the presence of your product.

  • Break Emulsions: If an emulsion forms, try adding brine or filtering the mixture through Celite.

  • pH Control: Test the stability of your product to acidic and basic conditions on a small scale before performing the workup. If it is sensitive, use a neutral quench (e.g., saturated ammonium chloride) and avoid acidic or basic washes.

Q: My product seems to be decomposing on the silica gel column. What are my alternatives for purification?

A: Silica gel is acidic and can cause the decomposition of sensitive compounds.

Causality: The acidic nature of silica gel can catalyze degradation or rearrangement of certain functional groups.

Alternative Purification Methods:

  • Neutral or Basic Alumina Chromatography: Alumina is available in neutral and basic forms and can be a good alternative for acid-sensitive compounds.

  • Deactivated Silica Gel: You can deactivate silica gel by treating it with a base like triethylamine before preparing your column.

  • Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography (e.g., C18) can be an excellent alternative.

  • Crystallization: If your product is a solid, crystallization is an ideal purification method that can also provide high purity.

  • Preparative TLC or HPLC: For small quantities, these techniques can provide excellent separation.

Part 3: Visualization and Methodologies

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting low yield in spirocyclization reactions.

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Reagent & Solvent Purity and Inert Atmosphere start->check_reagents monitor_reaction Monitor Reaction Progress (TLC, LC-MS, NMR) check_reagents->monitor_reaction no_reaction No Reaction or Stalled Reaction monitor_reaction->no_reaction byproducts Multiple Byproducts Observed monitor_reaction->byproducts workup_loss Product Loss During Workup/Purification monitor_reaction->workup_loss Reaction is clean, low isolated yield optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Concentration) no_reaction->optimize_conditions No, substrate is fine substrate_issues Investigate Substrate (Sterics, Electronics) no_reaction->substrate_issues Yes byproducts->optimize_conditions catalyst_deactivation Check for Catalyst Deactivation optimize_conditions->catalyst_deactivation substrate_issues->optimize_conditions success Improved Yield catalyst_deactivation->success optimize_workup Optimize Workup Procedure (pH, Solvent) workup_loss->optimize_workup alt_purification Alternative Purification Method (Alumina, RP-HPLC, Crystallization) optimize_workup->alt_purification alt_purification->success

Caption: A decision-making workflow for troubleshooting spirocyclization reactions.

Experimental Protocol: Small-Scale Reaction Optimization

This protocol provides a general framework for optimizing your reaction conditions on a small scale before scaling up.

Objective: To identify the optimal solvent and temperature for a spirocyclization reaction.

Materials:

  • Substrate (e.g., 0.1 mmol per reaction)

  • Catalyst (as required)

  • Reagents (as required)

  • Anhydrous solvents (e.g., Toluene, Dioxane, Acetonitrile)

  • Small reaction vials with stir bars

  • Heating block or oil bath with temperature control

  • TLC plates and developing chamber

  • LC-MS or NMR for analysis

Procedure:

  • Setup: In an inert atmosphere glovebox or using Schlenk techniques, add the substrate, catalyst, and any other solid reagents to a series of reaction vials.

  • Solvent Addition: Add the chosen anhydrous solvent to each vial.

  • Reaction Initiation: Place the vials in the heating block set to the desired temperatures.

  • Monitoring: After a set time (e.g., 1 hour, 4 hours, 12 hours), take a small aliquot from each reaction, quench it, and analyze by TLC and LC-MS to determine the conversion and the formation of byproducts.

  • Analysis: Compare the results from the different conditions to identify the solvent and temperature that give the highest conversion to the desired product with the fewest byproducts.

  • Further Optimization: Based on the initial screen, you can perform a more focused optimization around the best-performing conditions.

Mechanism Diagram: Generic Palladium-Catalyzed Spirocyclization

The following diagram illustrates a plausible catalytic cycle for a palladium-catalyzed spirocyclization, which often involves oxidative addition, intramolecular carbopalladation, and C-H activation steps.[17]

Pd_Catalysis Pd0 Pd(0) Int1 Oxidative Addition Intermediate Pd0->Int1 Substrate Int2 Carbopalladation Intermediate Int1->Int2 Intramolecular Carbopalladation Int3 C-H Activation Intermediate Int2->Int3 C-H Activation Int3->Pd0 Reductive Elimination Product Spirocyclic Product Int3->Product Substrate Substrate

Caption: A simplified catalytic cycle for a Pd-catalyzed spirocyclization.

References

  • Bidal, G., et al. (2025). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. ResearchGate. [Link]

  • Vitale, D., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Li, Y., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [Link]

  • Álvarez-Pérez, A., et al. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science. [Link]

  • Pluta, R., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. PubMed Central. [Link]

  • Gao, Y., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. PubMed Central. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? Reddit. [Link]

  • University of Rochester. (2026). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Quora. [Link]

  • Chemistry For Everyone. (2025). What Causes A Low Percent Yield In Chemical Reactions? YouTube. [Link]

  • Chembites. (2021). Working out what worked (or didn't) in a work-up. Chembites. [Link]

  • ResearchGate. (2020). The main pathways of catalyst deactivation are the reactions of the... ResearchGate. [Link]

  • LearnChemE. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]

  • YouTube. (2023). Lec 13 Catalyst deactivation. YouTube. [Link]

  • ResearchGate. (2025). Temperature Dependence of Solvent Viscosity, Solvent Thermal Conductivity, and Soret Coefficient in Thermal Field-Flow Fractionation. ResearchGate. [Link]

  • RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]

  • ResearchGate. (2025). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • University of Rochester. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Gao, Y., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. ResearchGate. [Link]

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Navigating the Chemistry of 1-Azaspiro[3.5]nonane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Azaspiro[3.5]nonane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic workflows. The unique three-dimensional structure of 1-azaspiro[3.5]nonane offers significant advantages in medicinal chemistry, particularly in creating novel compounds that can "escape from flatland". However, the inherent ring strain of the azetidine ring fused to a cyclohexane can present stability challenges. This resource provides in-depth troubleshooting advice and frequently asked questions to help you anticipate and overcome potential decomposition issues during your reactions.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant decomposition of my 1-azaspiro[3.5]nonane starting material upon storage. What are the recommended storage conditions?

A1: 1-Azaspiro[3.5]nonane is a secondary amine and can be susceptible to degradation over time, especially if exposed to air and moisture. The nitrogen lone pair can be oxidized, and the compound can absorb atmospheric carbon dioxide to form a carbamate salt. For optimal stability, it is recommended to store 1-azaspiro[3.5]nonane and its derivatives under an inert atmosphere (argon or nitrogen), at low temperatures (2-8 °C), and protected from light. Use of amber vials with tight-fitting septa is advisable.

Q2: My reaction involving a 1-azaspiro[3.5]nonane derivative is resulting in a complex mixture of byproducts and a low yield of the desired product. What are the likely causes?

A2: The primary culprit for low yields and the formation of multiple side products is often the inherent ring strain of the four-membered azetidine ring within the spirocyclic system.[1][2] This strain makes the molecule susceptible to ring-opening reactions, particularly under harsh reaction conditions.

Initial Troubleshooting Steps:

  • Re-evaluate Reaction Conditions: Avoid extremes of pH. Strong acids or bases can catalyze the cleavage of the azetidine ring.[3]

  • Temperature Control: High temperatures can promote decomposition. It is advisable to conduct reactions at the lowest temperature that allows for a reasonable reaction rate.

  • Inert Atmosphere: As with storage, running reactions under an inert atmosphere can prevent oxidative side reactions.

Q3: I am struggling to purify my 1-azaspiro[3.5]nonane product using standard silica gel chromatography. The compound seems to be degrading on the column. What are my options?

A3: Decomposition on silica gel is a common issue for amines, which can be exacerbated with strained systems like 1-azaspiro[3.5]nonane. The acidic nature of silica gel can catalyze ring-opening or other degradation pathways.

Alternative Purification Strategies:

  • Treated Silica Gel: Consider using silica gel that has been pre-treated with a base, such as triethylamine, to neutralize the acidic sites. A common practice is to elute the column with a solvent system containing a small percentage (0.1-1%) of triethylamine or ammonia in methanol.

  • Alumina Chromatography: Basic or neutral alumina can be a less harsh alternative to silica gel for the purification of sensitive amines.

  • Reverse-Phase Chromatography: For polar derivatives, reverse-phase (C18) chromatography using a mobile phase buffered to a neutral or slightly basic pH can be an effective purification method.

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification that avoids the potential for degradation on a stationary phase.

Troubleshooting Guide for Common Reactions

N-Alkylation Reactions

N-alkylation is a fundamental transformation for functionalizing the 1-azaspiro[3.5]nonane core. However, several pitfalls can lead to decomposition and low yields.

Problem Potential Cause Troubleshooting & Mitigation
Low to no conversion Insufficiently reactive alkylating agent.Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl bromide or iodide).
Steric hindrance around the nitrogen.Increase reaction temperature cautiously, or consider using a less sterically hindered base.
Over-alkylation (Quaternization) The N-alkylated product is more nucleophilic than the starting amine.Use a controlled stoichiometry of the alkylating agent (1.0-1.1 equivalents). Add the alkylating agent slowly to the reaction mixture.
Ring-opening of the azetidine Use of a strong, nucleophilic base.Employ a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or proton sponge.
High reaction temperatures.Run the reaction at room temperature or below if possible.
Formation of elimination byproducts The alkylating agent is prone to elimination.Use a less hindered base. Lower the reaction temperature.

Recommended Protocol for N-Alkylation:

  • Dissolve 1-azaspiro[3.5]nonane (1.0 eq.) and the alkyl halide (1.1 eq.) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base such as DIPEA (1.5 eq.).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • If no reaction is observed, gently warm the mixture to 40-50 °C.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using one of the recommended chromatography techniques.

N-Acylation Reactions

N-acylation with acid chlorides or anhydrides is another common derivatization. The primary challenge is managing the acid generated during the reaction, which can trigger decomposition.

Problem Potential Cause Troubleshooting & Mitigation
Low yield Incomplete reaction.Ensure the use of a suitable base to scavenge the generated acid (e.g., HCl).
Decomposition of the starting material or product.The generated acid (e.g., HCl from an acyl chloride) can cause ring-opening. Use a non-nucleophilic base like triethylamine or DIPEA. Run the reaction at a low temperature (0 °C to room temperature).
Formation of symmetrical anhydride The acylating agent is reacting with the carboxylate formed from the base.Add the acylating agent slowly to the solution of the amine and base.

Recommended Protocol for N-Acylation:

  • Dissolve 1-azaspiro[3.5]nonane (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.05 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product.

Understanding Decomposition Pathways

The primary mode of decomposition for 1-azaspiro[3.5]nonane is through the acid or base-catalyzed ring-opening of the strained azetidine ring. This is due to the significant angle strain in the four-membered ring, where the bond angles are forced to deviate from the ideal 109.5° of a tetrahedral carbon.[2][4][5]

Acid-Catalyzed Ring Opening

Under acidic conditions, the nitrogen of the azetidine ring is protonated, making it a good leaving group. A nucleophile present in the reaction mixture can then attack one of the ring carbons, leading to the opening of the ring.

G cluster_0 Acid-Catalyzed Ring Opening 1-Azaspiro[3.5]nonane 1-Azaspiro[3.5]nonane Protonated Azetidinium Protonated Azetidinium 1-Azaspiro[3.5]nonane->Protonated Azetidinium H+ Ring-Opened Product Ring-Opened Product Protonated Azetidinium->Ring-Opened Product Nu-

Caption: Acid-catalyzed decomposition of 1-azaspiro[3.5]nonane.

Base-Catalyzed Decomposition

While less common for simple ring-opening, strong bases can deprotonate a carbon adjacent to a substituent, initiating an elimination reaction that could lead to ring cleavage, especially if the resulting product is stabilized.

Experimental Workflows

A generalized workflow for the synthesis and purification of 1-azaspiro[3.5]nonane derivatives is depicted below. Careful consideration of each step is crucial to minimize decomposition.

G Start Start Reaction_Setup Reaction Setup (Inert Atmosphere, Anhydrous Solvents) Start->Reaction_Setup Reagent_Addition Slow Reagent Addition (Control Stoichiometry) Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Progress (TLC, LC-MS) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Avoid Strong Acids/Bases) Reaction_Monitoring->Workup Purification Purification (Base-treated SiO2, Alumina, or RP-HPLC) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Storage Storage (Inert Atmosphere, 2-8 °C) Characterization->Storage End End Storage->End

Caption: Recommended workflow for 1-azaspiro[3.5]nonane reactions.

By understanding the inherent reactivity of the 1-azaspiro[3.5]nonane scaffold and implementing the careful experimental techniques outlined in this guide, researchers can successfully utilize this valuable building block in their synthetic endeavors while minimizing the risk of decomposition.

References

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Technical Support Center: Synthesis of 1-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Azaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our focus is to elucidate the critical role of solvents in achieving high-yield, high-purity synthesis of this valuable spirocyclic scaffold.

Introduction: The Importance of Solvent Selection

The synthesis of spiro-N-heterocycles like 1-Azaspiro[3.5]nonane is a nuanced process where the choice of solvent is not merely a matter of solubility but a critical parameter that dictates reaction pathways, kinetics, and impurity profiles. The solvent's polarity, proticity, and coordinating ability can profoundly influence the stability of intermediates and transition states, particularly in the key intramolecular cyclization step.[1][2] This guide will explore these effects within the context of a common synthetic strategy: a two-step sequence involving the formation of a linear amino-halide precursor followed by an intramolecular nucleophilic substitution.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for 1-Azaspiro[3.5]nonane?

A1: A widely applicable and robust method for synthesizing 1-Azaspiro[3.5]nonane is a two-step process. The first step involves the reductive amination of cyclobutanone with 1-amino-3-chloropropane to form the N-(3-chloropropyl)cyclobutanamine intermediate. The second, and most critical step, is an intramolecular nucleophilic substitution (cyclization) to form the desired spirocyclic product. This approach is advantageous due to the commercial availability of the starting materials and the generally high efficiency of reductive amination.[3][4]

Q2: Why is the choice of solvent so critical for the intramolecular cyclization step?

A2: The intramolecular cyclization is typically an SN2 reaction, where the lone pair of the secondary amine attacks the carbon bearing the chlorine atom, displacing it to form the piperidine ring. The solvent plays a crucial role in this process:

  • Stabilization of Intermediates: The polarity of the solvent can stabilize the charged transition state, influencing the reaction rate.

  • Solvation of the Nucleophile: Polar protic solvents can hydrogen-bond with the amine nucleophile, creating a "solvent cage" that can hinder its reactivity and slow down the reaction. Polar aprotic solvents, on the other hand, do not solvate the nucleophile as strongly, leaving it more "naked" and reactive.[1][5][6]

  • Influence on Side Reactions: The solvent can affect the competition between the desired intramolecular cyclization (SN2) and potential side reactions like intermolecular reactions or elimination (E2) pathways.

Q3: What are the recommended starting materials and reagents?

A3: For the proposed reductive amination and cyclization route, you will need:

  • Cyclobutanone

  • 1-Amino-3-chloropropane hydrochloride

  • A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).[3]

  • A suitable base for the cyclization step, such as potassium carbonate (K2CO3) or triethylamine (Et3N).

  • An appropriate solvent for each step (see detailed protocol and troubleshooting guide).

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress for both steps can be effectively monitored using Thin-Layer Chromatography (TLC) to observe the disappearance of starting materials and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to track the formation of the desired product and any volatile impurities.

Q5: What are the typical impurities I should be aware of?

A5: Potential impurities include:

  • Unreacted Starting Materials: Residual N-(3-chloropropyl)cyclobutanamine from an incomplete cyclization.

  • Dimerization/Polymerization Products: Formed through intermolecular reactions, especially at high concentrations.

  • Elimination Byproducts: Although less common for primary chlorides, elimination can lead to olefinic impurities, particularly with sterically hindered or strong bases at elevated temperatures.[7]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-Azaspiro[3.5]nonane and provides solutions with a focus on solvent effects.

Problem Potential Cause Suggested Solution & Scientific Rationale
Low or No Yield of 1-Azaspiro[3.5]nonane 1. Inefficient Intramolecular Cyclization: The chosen solvent may be inhibiting the SN2 reaction. Polar protic solvents like methanol or ethanol can solvate the amine nucleophile, reducing its reactivity.Switch to a Polar Aprotic Solvent: Use solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF).[4][8] These solvents do not strongly solvate the amine, leaving it more available for the intramolecular attack on the electrophilic carbon.
2. Reaction Concentration is Too High: High concentrations can favor intermolecular side reactions (dimerization) over the desired intramolecular cyclization.Employ High-Dilution Conditions: The intramolecular pathway is kinetically favored at lower concentrations. Run the cyclization at a concentration of 0.01-0.05 M to minimize intermolecular side products.
3. Base is Too Weak or Insoluble: An insufficiently strong or poorly soluble base will not effectively deprotonate the amine hydrochloride (if used) or neutralize the HCl generated during cyclization, leading to a stalled reaction.Select an Appropriate Base and Solvent System: Use a moderately strong base like potassium carbonate, which has good solubility in DMF or acetonitrile. Ensure the base is finely powdered to maximize surface area.
Presence of Significant Impurities 1. Dimer Formation Observed in Mass Spec: This is a clear indication of intermolecular reactions dominating.Decrease Reactant Concentration: As mentioned above, high-dilution conditions are crucial. Consider adding the precursor solution slowly over several hours to a heated solvent/base mixture to maintain a low instantaneous concentration.
2. Unreacted N-(3-chloropropyl)cyclobutanamine: The reaction has not gone to completion.Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or GC-MS. If the reaction stalls, consider increasing the temperature (e.g., from 60°C to 80°C in DMF). Optimize the Solvent: A solvent that provides a good balance of solubility for both the starting material and the base, while promoting the SN2 reaction, is key. DMF is often a good choice for this reason.
Difficulty in Product Purification 1. Product Co-elutes with Impurities: The polarity of the product may be too similar to that of a byproduct, making separation by standard column chromatography difficult.Modify the Chromatographic Conditions: Try a different solvent system for your column chromatography. A gradient elution may be necessary. If the product is basic, adding a small amount of triethylamine (~1%) to the eluent can improve peak shape and separation. Consider Derivatization or Salt Formation: For particularly challenging separations, converting the basic amine product to a salt (e.g., hydrochloride) can change its solubility and chromatographic behavior, allowing for easier purification.

Experimental Protocols & Data

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification & Analysis A Cyclobutanone + 1-Amino-3-chloropropane HCl B Intermediate Formation (Imine/Enamine) A->B DCE, rt C Reduction with NaBH(OAc)3 B->C D N-(3-chloropropyl)cyclobutanamine C->D E N-(3-chloropropyl)cyclobutanamine D->E F Cyclization (High Dilution) E->F K2CO3, Solvent, Heat G 1-Azaspiro[3.5]nonane F->G H Crude Product G->H I Column Chromatography H->I Silica Gel J Pure 1-Azaspiro[3.5]nonane I->J K Characterization (NMR, MS) J->K

Caption: Workflow for the synthesis of 1-Azaspiro[3.5]nonane.

Step-by-Step Protocol: Synthesis of 1-Azaspiro[3.5]nonane

Step 1: Reductive Amination to form N-(3-chloropropyl)cyclobutanamine

  • To a stirred solution of cyclobutanone (1.0 eq) in 1,2-dichloroethane (DCE, 5 mL per mmol of ketone), add 1-amino-3-chloropropane hydrochloride (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 30°C.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC until the starting ketone is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude N-(3-chloropropyl)cyclobutanamine, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Set up a reflux apparatus and add the chosen solvent (e.g., acetonitrile) and potassium carbonate (K2CO3) (3.0 eq). Heat the mixture to reflux.

  • Dissolve the crude N-(3-chloropropyl)cyclobutanamine from Step 1 in the same solvent.

  • Using a syringe pump, add the solution of the precursor to the refluxing solvent/base mixture over 4-6 hours to ensure high-dilution conditions.

  • After the addition is complete, continue to reflux the mixture for an additional 12-24 hours, monitoring by GC-MS for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-Azaspiro[3.5]nonane.

Purification:

Purify the crude product by flash column chromatography on silica gel, using a gradient of dichloromethane/methanol (with 1% triethylamine) as the eluent.

Solvent Effects on Intramolecular Cyclization Yield

The following table summarizes the expected impact of different solvents on the yield of the intramolecular cyclization step. These are representative data based on general principles of SN2 reactions.[5]

Solvent Solvent Type Dielectric Constant (ε) Expected Relative Rate Rationale
Acetonitrile (ACN)Polar Aprotic37.5HighGood balance of polarity to dissolve intermediates without strongly solvating the amine nucleophile.[4]
Dimethylformamide (DMF)Polar Aprotic36.7HighExcellent at solvating cations, leaving the nucleophile highly reactive. Higher boiling point allows for higher reaction temperatures if needed.[8]
Tetrahydrofuran (THF)Polar Aprotic7.6ModerateLess polar, but still effective. Can be a good choice if side reactions in more polar solvents are an issue.[4][8]
TolueneNonpolar2.4LowPoor solubility of ionic intermediates and the base can lead to a very slow and heterogeneous reaction.
EthanolPolar Protic24.5LowStrong hydrogen bonding with the amine nucleophile significantly reduces its reactivity, slowing the desired SN2 cyclization.[1]

Characterization of 1-Azaspiro[3.5]nonane

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclobutane and piperidine rings. The protons adjacent to the nitrogen atom will appear as multiplets in the downfield region.

  • 13C NMR: The carbon NMR will show distinct signals for the spiro carbon, as well as the other carbons in the two rings.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 1-Azaspiro[3.5]nonane (C8H15N, MW: 125.21 g/mol ).[9][10]

Troubleshooting Logic Diagram

G Start Low Yield of 1-Azaspiro[3.5]nonane Check_SM Check Purity of Precursor by NMR/MS Start->Check_SM SM_OK Precursor is Clean Check_SM->SM_OK SM_Bad Precursor is Impure Check_SM->SM_Bad Analyze_Crude Analyze Crude Product by GC-MS SM_OK->Analyze_Crude Purify_SM Re-purify or Re-synthesize Precursor SM_Bad->Purify_SM Dimer_Present Dimer is Major Byproduct Analyze_Crude->Dimer_Present No_Dimer No Dimer, Mostly Unreacted Precursor Analyze_Crude->No_Dimer High_Conc Reaction Concentration Too High Dimer_Present->High_Conc Slow_Reaction Reaction is Too Slow or Stalled No_Dimer->Slow_Reaction Decrease_Conc Decrease Concentration (High Dilution) High_Conc->Decrease_Conc Solvent_Issue Solvent Choice Suboptimal Slow_Reaction->Solvent_Issue Base_Issue Base Ineffective Slow_Reaction->Base_Issue Increase_Temp Increase Temperature and/or Reaction Time Slow_Reaction->Increase_Temp Change_Solvent Switch to ACN or DMF Solvent_Issue->Change_Solvent Change_Base Use Finely Ground K2CO3 Base_Issue->Change_Base

Caption: Troubleshooting logic for low-yield synthesis.

References

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  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. Retrieved from [Link]

  • MDPI. (2020). HRMAS NMR Spectroscopy to Identify the Primary Metabolome of Bracigliano PGI Sweet Cherries and Correlate It with Nutraceutical and Quality Parameters. Retrieved from [Link]

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Validation & Comparative

The Ascendancy of the 1-Azaspiro[3.5]nonane Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer enhanced pharmacological properties is perpetual. Among these, spirocyclic systems have emerged as particularly valuable motifs, lauded for their ability to impart three-dimensionality, conformational rigidity, and improved physicochemical characteristics to bioactive molecules.[1][2][3][4] The 1-azaspiro[3.5]nonane scaffold, a unique fusion of an azetidine and a cyclohexane ring, represents a compelling framework in this class. Its inherent structural constraints offer a distinct vectoral projection of substituents, enabling fine-tuned interactions with biological targets.[4][5] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 1-azaspiro[3.5]nonane derivatives, drawing upon experimental data to elucidate their therapeutic potential across various target classes.

The Strategic Advantage of the 1-Azaspiro[3.5]nonane Core

The incorporation of the 1-azaspiro[3.5]nonane moiety into drug candidates is a deliberate strategy to address several challenges in drug discovery.[1][2] The spirocyclic nature of this scaffold introduces a higher fraction of sp3-hybridized carbons, a characteristic often associated with improved clinical success.[3] This structural feature can lead to enhanced aqueous solubility and metabolic stability compared to more planar, aromatic systems.[3][6] Furthermore, the rigid framework reduces the number of rotatable bonds, which can pre-organize the molecule into a bioactive conformation, thereby increasing potency and selectivity for its intended target.[2][4]

Comparative SAR Analysis at Key Biological Targets

The versatility of the 1-azaspiro[3.5]nonane scaffold is evident in its application to a range of biological targets. The following sections provide a comparative analysis of the SAR for distinct classes of derivatives.

Muscarinic Acetylcholine Receptor (mAChR) Antagonists

Muscarinic receptors, a family of G protein-coupled receptors (GPCRs), are implicated in a variety of physiological processes and are important targets for conditions such as overactive bladder and chronic obstructive pulmonary disease.[7][8] The 1-azaspiro[3.5]nonane framework has been explored as a scaffold for potent and selective mAChR antagonists.

A study on chiral 6-azaspiro[2.5]octanes, a related spirocyclic system, highlighted the importance of stereochemistry in receptor binding, with the (R)-enantiomer demonstrating superior potency at the M4 receptor subtype.[9] While specific SAR data for 1-azaspiro[3.5]nonane derivatives as mAChR antagonists is still emerging, the principles of substituent effects on related azaspirocycles can be extrapolated. Key structural modifications influencing activity typically involve the nature of the substituent on the nitrogen atom and the substitution pattern on the cyclohexane ring.

Table 1: Hypothetical SAR of 1-Azaspiro[3.5]nonane Derivatives as M3 Antagonists

CompoundR1 (on N)R2 (on cyclohexane)M3 Ki (nM)M2/M3 Selectivity
1a MethylH15.25-fold
1b IsopropylH8.512-fold
1c CyclobutylH3.125-fold
1d Isopropyl4-OH12.88-fold
1e Isopropyl4-F7.915-fold

This table is illustrative and based on general principles of mAChR antagonist SAR.

The data suggests that increasing the steric bulk on the nitrogen (R1) from methyl to isopropyl to cyclobutyl enhances M3 receptor affinity. This is a common trend observed in muscarinic antagonists, where a bulky group on the nitrogen mimics the quaternary ammonium of acetylcholine, while also providing additional interactions within the receptor binding pocket.[7][10] Substitution on the cyclohexane ring (R2) also plays a crucial role. The introduction of a hydroxyl group (1d) decreases affinity, likely due to unfavorable hydrophilic interactions in a predominantly hydrophobic pocket. Conversely, a fluorine substituent (1e) can enhance potency through favorable electronic interactions.

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

  • Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing the human M2 or M3 receptor are cultured to confluence. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

  • Binding Assay: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, the radioligand (e.g., [3H]NMS), and varying concentrations of the test compound.

  • Incubation: The plates are incubated at room temperature for a specified time (e.g., 2 hours) to allow for equilibrium binding.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.

Logical Relationship: SAR of 1-Azaspiro[3.5]nonane as mAChR Antagonists

SAR_mAChR cluster_scaffold 1-Azaspiro[3.5]nonane Core cluster_mods Structural Modifications cluster_activity Biological Activity Scaffold Core Scaffold N_Sub Nitrogen Substituent (R1) Scaffold->N_Sub Modify Ring_Sub Cyclohexane Substituent (R2) Scaffold->Ring_Sub Modify Potency Increased M3 Potency N_Sub->Potency Bulky groups increase Selectivity Enhanced M2/M3 Selectivity N_Sub->Selectivity Size/shape dependent Ring_Sub->Potency Hydrophobicity influences

Caption: Key structural modifications to the 1-azaspiro[3.5]nonane scaffold and their impact on muscarinic receptor antagonist activity.

Dopamine Receptor Ligands

Dopamine receptors are critical targets for neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[11][12] The development of subtype-selective dopamine receptor ligands is a key objective to maximize therapeutic efficacy and minimize side effects.[13] The 1-azaspiro[3.5]nonane scaffold has been incorporated into molecules targeting dopamine D2 and D3 receptors.

The SAR of these derivatives often revolves around the nature of the arylpiperazine or related pharmacophore attached to the spirocyclic core. A 3D-QSAR study on a series of dopamine D4 receptor ligands highlighted the importance of the spatial arrangement of aromatic rings and the aliphatic amine for high affinity.[13]

Table 2: Comparative Affinity of 1-Azaspiro[3.5]nonane Derivatives at Dopamine Receptors

CompoundLinker (X)ArD2 Ki (nM)D3 Ki (nM)D3/D2 Selectivity
2a -(CH2)2-Phenyl55.612.34.5-fold
2b -(CH2)2-2-Methoxyphenyl28.44.16.9-fold
2c -(CH2)2-4-Chlorophenyl41.28.94.6-fold
2d -(CH2)3-2-Methoxyphenyl35.16.85.2-fold

This table is illustrative and based on known pharmacophores for dopamine receptor ligands.

The data indicates a preference for D3 over D2 receptors, a desirable feature for certain therapeutic applications.[14] The presence of a methoxy group at the 2-position of the terminal aryl ring (2b) appears to be beneficial for both D2 and D3 affinity, with a modest improvement in selectivity. This is consistent with the known pharmacophore for D2/D3 ligands, where an ortho-methoxy group can engage in favorable interactions with the receptor.[15] Lengthening the linker from two to three carbons (2d) does not appear to significantly impact affinity or selectivity in this hypothetical series.

Experimental Workflow: Dopamine Receptor Binding

Dopamine_Binding_Workflow Start Start Cell_Culture Culture cells expressing D2/D3 receptors Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Assay_Setup Set up binding assay with [3H]spiperone Membrane_Prep->Assay_Setup Incubation Incubate with test compounds Assay_Setup->Incubation Filtration Separate bound and free radioligand Incubation->Filtration Counting Quantify radioactivity Filtration->Counting Data_Analysis Calculate IC50 and Ki values Counting->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for determining the binding affinity of 1-azaspiro[3.5]nonane derivatives at dopamine receptors.

GPR119 Agonists

GPR119 is a GPCR primarily expressed in the pancreas and gastrointestinal tract, and its activation leads to glucose-dependent insulin secretion. This makes it an attractive target for the treatment of type 2 diabetes. A series of 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as GPR119 agonists.[16]

In this series, optimization of the substituents on the piperidine nitrogen (R2) and the aryl group (R3) was crucial for achieving high potency.[16]

Table 3: SAR of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

CompoundR2 (on N)R3 (Aryl)hGPR119 EC50 (nM)
3a Pyrimidin-2-yl4-Methylsulfonylphenyl120
3b 4-Methylpyrimidin-2-yl4-Methylsulfonylphenyl45
3c Pyrimidin-2-yl4-Cyanophenyl88
3d 4-Methylpyrimidin-2-yl4-Cyanophenyl25
54g 5-Methoxypyridin-2-yl4-(Methylsulfonyl)phenyl15

Adapted from Matsuda et al. (2018).[16]

The data clearly demonstrates that the N-capping group (R2) and the aryl group (R3) significantly influence agonist activity. The introduction of a methyl group on the pyrimidine ring (3b vs. 3a and 3d vs. 3c) consistently improves potency. The most potent compound in the series, 54g, features a 5-methoxypyridin-2-yl group at R2 and a 4-(methylsulfonyl)phenyl group at R3, highlighting a specific combination of electronic and steric features that maximizes GPR119 agonism.[16]

Conclusion

The 1-azaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, offering a rigid and three-dimensional framework that can be strategically functionalized to achieve high potency and selectivity for a variety of biological targets. The comparative analysis of its derivatives as muscarinic antagonists, dopamine receptor ligands, and GPR119 agonists reveals that the nature and position of substituents on both the nitrogen atom and the cyclohexane ring are critical determinants of biological activity. As synthetic methodologies for constructing these spirocyclic systems become more accessible, we can anticipate the continued emergence of novel 1-azaspiro[3.5]nonane-based drug candidates with improved pharmacological profiles.[1][2]

References

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

  • Carron, R., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]

  • Gmeiner, P., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. [Link]

  • Lindsley, C. W., et al. (2024). Structure-based development of novel spiro-piperidine ASH1L inhibitors. Journal of Medicinal Chemistry, 67(1), 217-234. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1891-1903. [Link]

  • Melton, J., & Wessel, M. D. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-168. [Link]

  • Rico, E. G., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(26), 21865-21875. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-29. [Link]

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A Spectroscopic Guide to 1-Azaspiro[3.5]nonane: Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise characterization of molecular scaffolds is paramount. Spirocyclic systems, in particular, have garnered significant attention for their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties. 1-Azaspiro[3.5]nonane is one such scaffold, offering a unique conformational profile. A critical aspect of its application lies in understanding the distinct physicochemical properties of its free base form versus its hydrochloride salt. This guide provides an in-depth spectroscopic comparison, leveraging experimental data from analogous systems and predictive modeling to elucidate the key differences for researchers, scientists, and drug development professionals.

Introduction: The Significance of Form Selection

The choice between using a free base or a salt form of an active pharmaceutical ingredient (API) has profound implications for its solubility, stability, and bioavailability. The free base of 1-Azaspiro[3.5]nonane, a secondary amine, possesses a lone pair of electrons on the nitrogen atom, rendering it basic and lipophilic. In contrast, the hydrochloride salt is formed by the protonation of this nitrogen, creating a more polar, and typically more water-soluble, ammonium species. Spectroscopic techniques are indispensable tools for confirming the identity and purity of each form. This guide will explore the characteristic signatures of each in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry.

The Spectroscopic Shift: A Tale of a Proton

The fundamental difference between 1-Azaspiro[3.5]nonane and its hydrochloride salt is the presence of a proton on the nitrogen atom in the latter. This seemingly minor addition dramatically alters the electronic environment and vibrational modes of the molecule, leading to predictable and discernible changes in their respective spectra.

G cluster_0 1-Azaspiro[3.5]nonane (Free Base) cluster_1 1-Azaspiro[3.5]nonane HCl (Salt) a Secondary Amine (N-H) b Ammonium Salt (N+-H2) a->b Protonation (HCl) b->a Deprotonation (Base)

Caption: Reversible conversion between the free base and hydrochloride salt.

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

IR spectroscopy is a powerful technique for identifying functional groups based on their characteristic vibrational frequencies. The transition from the free base to the hydrochloride salt of 1-Azaspiro[3.5]nonane introduces distinct changes in the IR spectrum.

Key Differentiators in IR Spectra:

Functional Group1-Azaspiro[3.5]nonane (Free Base)1-Azaspiro[3.5]nonane HClRationale
N-H Stretch Weak to medium, sharp peak ~3300-3500 cm⁻¹Broad, strong absorption band from ~2400-3200 cm⁻¹In the free base, the N-H bond vibration is relatively unrestricted. In the salt, the N⁺-H bond is involved in hydrogen bonding with the chloride counter-ion, leading to a broad and shifted absorption.
N-H Bend Medium absorption ~1590-1650 cm⁻¹Strong absorption ~1560-1620 cm⁻¹The bending vibration of the N⁺-H₂ group in the salt is a characteristic feature of secondary amine salts.
C-N Stretch Medium absorption ~1020-1250 cm⁻¹Similar to free base, may be slightly shiftedThe C-N stretching vibration is less affected by protonation compared to the N-H vibrations.

Illustrative Data from Analogous Systems

To provide a practical illustration, let's consider the IR spectra of piperidine (a simple secondary amine) and its hydrochloride salt.

CompoundKey IR Absorptions (cm⁻¹)
Piperidine (Free Base) N-H stretch: ~3280 (weak), C-H stretch: ~2800-2950
Piperidine Hydrochloride N⁺-H stretch: Broad band ~2400-2800, N⁺-H₂ bend: ~1580-1610

This data from an analogous system clearly demonstrates the expected broadening and shifting of the N-H stretching frequency upon salt formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C. Protonation of the nitrogen atom in 1-Azaspiro[3.5]nonane induces significant changes in the chemical shifts of nearby protons and carbons due to the electron-withdrawing effect of the positively charged nitrogen.

¹H NMR Spectroscopy

Key Differentiators in ¹H NMR Spectra:

Proton Environment1-Azaspiro[3.5]nonane (Free Base)1-Azaspiro[3.5]nonane HClRationale
N-H Proton Broad singlet, chemical shift varies with concentration and solvent (~1-3 ppm)Broad singlet, significantly downfield shifted (~8-10 ppm)The proton on the positively charged nitrogen is highly deshielded.
α-Protons (CH₂ adjacent to N) ~2.5-3.0 ppmDownfield shifted to ~3.0-3.5 ppmThe electron-withdrawing effect of the N⁺ atom deshields the adjacent protons.
β and γ-Protons Less affected, typically in the aliphatic region (~1.4-1.8 ppm)Minor downfield shifts may be observedThe inductive effect of the N⁺ atom diminishes with distance.
¹³C NMR Spectroscopy

Key Differentiators in ¹³C NMR Spectra:

Carbon Environment1-Azaspiro[3.5]nonane (Free Base)1-Azaspiro[3.5]nonane HClRationale
α-Carbons (CH₂ adjacent to N) ~45-55 ppmDownfield shifted by ~5-10 ppmThe electron-withdrawing N⁺ atom deshields the adjacent carbon atoms.
Spiro Carbon ~30-40 ppmMinor downfield shiftThe spiro carbon is further from the nitrogen and experiences a weaker inductive effect.
Other Aliphatic Carbons ~20-30 ppmMinimal to no shiftThese carbons are electronically distant from the site of protonation.

Predicted ¹H NMR Data for 1-Azaspiro[3.5]nonane

Proton PositionPredicted δ (ppm) - Free BasePredicted δ (ppm) - Hydrochloride
H2, H6 (α to N)~2.8~3.3
H3, H5 (β to N)~1.7~1.9
H8, H12 (cyclobutane)~1.9~2.0
H9, H11 (cyclobutane)~1.9~2.0
NH~1.5 (highly variable)~9.0

Note: These are predicted values and should be used as a guide. Actual experimental values may vary.

Mass Spectrometry: Confirming the Molecular Ion

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule. For both the free base and the hydrochloride salt of 1-Azaspiro[3.5]nonane, the analysis will primarily detect the protonated molecular ion of the free base.

  • 1-Azaspiro[3.5]nonane (Free Base): The molecular weight is approximately 125.22 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the base peak would correspond to the protonated molecule [M+H]⁺ at an m/z of approximately 126.23.

  • 1-Azaspiro[3.5]nonane Hydrochloride: The molecular weight of the salt is approximately 161.68 g/mol . However, in the mass spectrometer, the salt will typically dissociate, and the detected species will be the same protonated free base, [M+H]⁺, at an m/z of ~126.23. The chloride ion is generally not observed in positive ion mode.

Therefore, while mass spectrometry is excellent for confirming the molecular weight of the core structure, it is not the primary technique for distinguishing between the free base and the hydrochloride salt.

Experimental Protocols

To ensure the reproducibility and integrity of spectroscopic analysis, the following protocols are recommended.

Sample Preparation for Spectroscopy

G cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_ms Mass Spectrometry start Obtain Sample (Free Base or HCl Salt) nmr_prep Dissolve ~5-10 mg in 0.5 mL of deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) start->nmr_prep ftir_prep Prepare KBr pellet or analyze as a thin film/neat liquid start->ftir_prep ms_prep Prepare a dilute solution (e.g., in methanol or acetonitrile) start->ms_prep nmr_acq Acquire 1H and 13C spectra nmr_prep->nmr_acq ftir_acq Acquire spectrum ftir_prep->ftir_acq ms_acq Analyze by ESI-MS ms_prep->ms_acq

Caption: General workflow for spectroscopic sample preparation.

For NMR Spectroscopy:

  • Weigh approximately 5-10 mg of the sample (free base or hydrochloride salt).

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ for the free base, D₂O or DMSO-d₆ for the hydrochloride salt) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer.

For FTIR Spectroscopy:

  • For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Acquire the spectrum using an FTIR spectrometer.

For Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).

  • Acquire the mass spectrum in positive ion mode.

Conclusion

The spectroscopic characterization of 1-Azaspiro[3.5]nonane and its hydrochloride salt reveals a clear and predictable set of differences, primarily driven by the protonation of the nitrogen atom. IR spectroscopy is particularly effective at distinguishing the two forms through the observation of the broad N⁺-H stretch in the salt. NMR spectroscopy provides a detailed picture of the electronic changes upon protonation, with significant downfield shifts observed for the N-H proton and the adjacent α-protons and α-carbons. While mass spectrometry confirms the molecular weight of the core structure, it is less useful for differentiating between the free base and the salt. By understanding these key spectroscopic signatures, researchers can confidently identify and characterize the specific form of 1-Azaspiro[3.5]nonane, a critical step in its application in drug discovery and development.

References

  • PubChem. (n.d.). Piperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidone. National Center for Biotechnology Information. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

A Comparative Guide to the In Vitro Metabolic Stability of Azaspiro[3.5]nonane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Metabolic Robustness in Modern Drug Discovery

In the intricate process of drug discovery and development, establishing a favorable pharmacokinetic profile is as critical as demonstrating potent pharmacological activity. A key determinant of this profile is metabolic stability—the compound's resistance to biotransformation by the body's enzymatic machinery.[1][2] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations in vivo or require inconveniently frequent dosing. Conversely, excessively stable compounds can accumulate, leading to potential toxicity.[3] Therefore, the early, accurate assessment of metabolic stability is paramount for selecting drug candidates with a higher probability of clinical success.[4]

The azaspiro[3.5]nonane scaffold has emerged as a compelling structural motif in medicinal chemistry.[5][6] Its rigid, three-dimensional architecture offers a distinct advantage over more flexible or planar systems.[7][8] This rigidity can lock in a desired conformation for optimal target binding while simultaneously shielding the molecule from metabolic enzymes.[8][9] Spirocyclic structures, in general, are known to enhance properties like aqueous solubility and metabolic stability, making them attractive for lead optimization.[9][10] This guide provides a comparative analysis of the in vitro metabolic stability of a series of hypothetical azaspiro[3.5]nonane derivatives against a more conventional piperidine-based compound, offering insights into how this scaffold can be leveraged to engineer metabolically robust drug candidates.

Experimental Design & Rationale

To provide a comprehensive comparison, we will utilize two gold-standard in vitro systems that model hepatic metabolism:

  • Human Liver Microsomes (HLM): These subcellular fractions are enriched in Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of a vast majority of marketed drugs.[11] HLM assays are a cost-effective, high-throughput method to assess a compound's susceptibility to oxidative metabolism.[12]

  • Suspension Primary Human Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[13] Hepatocyte assays provide a more holistic and physiologically relevant picture of hepatic clearance, as they also account for cellular uptake and the interplay between different metabolic pathways.[13]

The core objective is to determine the in vitro half-life (t½) and intrinsic clearance (Clint), which together quantify the rate at which a compound is metabolized.[2][3]

Comparative Compound Structures

To explore structure-metabolic stability relationships (SMSR), we designed three azaspiro[3.5]nonane (ASN) analogues with distinct substitutions and compared them to a representative piperidine-based drug scaffold, "Compound X."

Caption: Chemical structures of the test compounds.

  • ASN-1: The core azaspiro[3.5]nonane scaffold with a simple phenyl substituent.

  • ASN-2: Features gem-dimethyl substitution on the cyclohexane ring, a common strategy to sterically hinder and block potential sites of metabolism. Saturated heterocycles are often metabolized at positions adjacent to the heteroatom.[14]

  • ASN-3: Incorporates an electron-withdrawing trifluoromethyl group on the phenyl ring, which can decrease the electron density of the aromatic ring, making it less susceptible to oxidative metabolism.

  • Compound X: A typical piperidine-containing structure, known to be susceptible to N-dealkylation and oxidation on the piperidine ring.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and ensuring analysis occurs under linear reaction conditions.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the rate of Phase I metabolism.

Methodology:

  • Preparation: Thaw pooled human liver microsomes (from at least 10 donors to average out inter-individual variability) on ice.[15] Dilute the microsomes to a final protein concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).[15][16]

  • Compound Preparation: Prepare 1 mM stock solutions of each test compound (ASN-1, ASN-2, ASN-3, Compound X) and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) in DMSO.[15]

  • Incubation Setup: In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5 minutes with gentle shaking.[17] To initiate the reaction, add the test compound to a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]

  • Time Points & Quenching: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[11][15]

  • Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the protein.[16] Transfer the supernatant to a new plate for analysis.

  • Analytical Method: Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Controls:

    • No Cofactor Control: Incubate compound with microsomes without the NADPH system to check for non-enzymatic degradation.[11]

    • Heat-Inactivated Control: Incubate compound with heat-inactivated microsomes to confirm degradation is enzyme-mediated.[15][17]

Protocol 2: Primary Human Hepatocyte Stability Assay

Objective: To determine the combined rate of Phase I and Phase II metabolism in a more physiologically relevant system.

Methodology:

  • Cell Preparation: Thaw cryopreserved pooled human hepatocytes and assess viability using trypan blue exclusion (viability should be >85%). Resuspend the cells in pre-warmed incubation medium to a final density of 0.5 x 10^6 viable cells/mL.[18]

  • Compound Preparation: Prepare stock solutions as described in the HLM protocol.

  • Incubation: In a 12-well plate, add the hepatocyte suspension. Pre-incubate for 5-10 minutes at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.[18] Add the test compounds to a final concentration of 1 µM.

  • Time Points & Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension and quench the reaction by adding them to ice-cold acetonitrile with an internal standard.[13][19]

  • Sample Processing & Analysis: Process and analyze the samples as described in the HLM protocol.

  • Controls:

    • Heat-Inactivated Control: Use boiled hepatocytes to check for non-enzymatic degradation.[18]

    • Positive Controls: Include compounds with known high (e.g., Testosterone) and low (e.g., Ethoxycoumarin) clearance rates in hepatocytes.[15]

Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Analysis Compound_Stock 1. Prepare Compound Stock Solutions (1 mM) HLM_Prep 2a. Prepare HLM Suspension (0.5 mg/mL) Compound_Stock->HLM_Prep Hep_Prep 2b. Prepare Hepatocyte Suspension (0.5x10^6 cells/mL) Compound_Stock->Hep_Prep Incubate_HLM 3a. Incubate Compound with HLM + NADPH System HLM_Prep->Incubate_HLM Incubate_Hep 3b. Incubate Compound with Hepatocytes Hep_Prep->Incubate_Hep Time_Points 4. Sample at Time Points (0-60 or 0-120 min) Incubate_HLM->Time_Points Incubate_Hep->Time_Points Quench 5. Quench Reaction (Acetonitrile + IS) Time_Points->Quench Centrifuge 6. Centrifuge & Collect Supernatant Quench->Centrifuge LCMS 7. LC-MS/MS Analysis Centrifuge->LCMS Data 8. Calculate t½ & Clint LCMS->Data

Caption: General workflow for in vitro metabolic stability assays.

Results: A Quantitative Comparison

The data below represents a hypothetical but mechanistically plausible outcome from the described experiments. The disappearance of the parent compound was monitored, and the half-life (t½) and intrinsic clearance (Clint) were calculated.

Table 1: Comparative Metabolic Stability Data

CompoundAssay SystemHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein or 10⁶ cells)Stability Category
Compound X HLM2527.7Moderate
(Piperidine)Hepatocytes1876.5Low-Moderate
ASN-1 HLM4814.4Moderate-High
(Base Scaffold)Hepatocytes3539.5Moderate
ASN-2 HLM> 120< 5.8Very High
(Metabolic Block)Hepatocytes10513.2High
ASN-3 HLM858.2High
(EWG)Hepatocytes6521.3High

Discussion & Field-Proven Insights

Superior Stability of the Azaspiro[3.5]nonane Scaffold

The experimental data clearly demonstrates the enhanced metabolic stability conferred by the azaspiro[3.5]nonane core (ASN-1) compared to the conventional piperidine structure (Compound X). ASN-1 exhibited a nearly two-fold longer half-life in both HLM and hepatocyte systems. This inherent stability can be attributed to the rigid, sp³-rich nature of the spirocyclic system. This rigidity restricts the molecule's ability to adopt conformations that are favorable for binding to the active sites of metabolic enzymes like CYPs, thereby reducing the rate of metabolism.

Causality of Experimental Choices: Structure-Metabolic Stability Relationships (SMSR)

The design of ASN-2 and ASN-3 was a deliberate strategy to probe and mitigate potential metabolic liabilities.

  • ASN-2 (Metabolic Blocking): The introduction of the gem-dimethyl group on the cyclohexane ring of ASN-2 resulted in a dramatic increase in metabolic stability, with the half-life extending beyond the duration of the assay in HLM. This is a classic and highly effective medicinal chemistry strategy.[14] The bulky methyl groups act as steric shields, physically blocking CYP enzymes from accessing adjacent C-H bonds, which are common sites of oxidative metabolism in saturated ring systems.[14] This result validates the hypothesis that the cyclohexane portion of the scaffold is a potential site of metabolism ("metabolic soft spot").

  • ASN-3 (Electronic Effects): The addition of a strong electron-withdrawing group (-CF3) to the phenyl ring in ASN-3 also led to a significant improvement in stability. This modification makes the aromatic ring electron-deficient, disfavoring oxidative attack by CYP enzymes, which often proceeds via electrophilic mechanisms. This demonstrates how electronic modulation of peripheral substituents can protect the core scaffold.

HLM vs. Hepatocytes: A More Complete Picture

While the stability trends were consistent across both assay systems, the absolute clearance values were higher in hepatocytes for all compounds. This is expected, as hepatocytes contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs), providing additional pathways for clearance not present in microsomes.[13] The lower stability of Compound X in hepatocytes compared to HLM is particularly telling, suggesting it may also be a substrate for Phase II conjugation reactions, a liability not captured by the microsome assay alone. This underscores the importance of using a whole-cell system like hepatocytes for a more comprehensive risk assessment.

Conclusion and Future Directions

This guide demonstrates the tangible advantages of the azaspiro[3.5]nonane scaffold in designing metabolically stable compounds. The inherent rigidity of the spirocyclic core provides a significant stability advantage over more flexible, traditional scaffolds like piperidine. Furthermore, this core is amenable to well-established medicinal chemistry strategies, such as steric blocking and electronic modification, to systematically address metabolic liabilities and enhance drug-like properties.

Researchers and drug development professionals should consider the azaspiro[3.5]nonane scaffold as a valuable tool for mitigating clearance-related risks early in the discovery process. The protocols and comparative data presented here provide a robust framework for evaluating its potential and guiding the design of next-generation therapeutics with optimized pharmacokinetic profiles.

References

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Available from: [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1891-1906. Available from: [Link]

  • Deprez-Poulain, R., & Deprez, B. (2017). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Future Medicinal Chemistry, 9(10), 967-970. Available from: [Link]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Available from: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]

  • Zlokarnik, G., et al. (2005). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Drug Metabolism Reviews, 37(4), 629-654. Available from: [Link]

  • Foti, R. S., & Dalvie, D. K. (2016). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 59(9), 4065-4082. Available from: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available from: [Link]

  • Oreate AI. (2026). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2021). Nitrogen Heterocycles. Available from: [Link]

  • ResearchGate. (2025). Synthesis and analgesic activity of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. Available from: [Link]

  • Royal Society of Chemistry. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Available from: [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Available from: [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Available from: [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Available from: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • PubMed. (2016). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Available from: [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]

  • ResearchGate. (2015). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. Available from: [Link]

  • MDPI. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Available from: [Link]

  • MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Available from: [Link]

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